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  • Product: 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
  • CAS: 774582-60-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-(benzyloxy)-5-bromo-2-methyl-1H-b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, a substituted benzimidazole of interest in medicinal chemistry. In the absence of direct experimental spectra in the public domain, this document serves as a comprehensive resource for the characterization of this molecule, leveraging established principles of NMR spectroscopy and data from analogous structures. The guide covers the theoretical basis for chemical shift and coupling constant predictions, detailed experimental protocols for spectral acquisition, and the application of two-dimensional (2D) NMR techniques for unambiguous structure elucidation.

Introduction: The Significance of Benzimidazoles and NMR in Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[1][2] Its structural resemblance to purine nucleobases allows for interaction with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including antiviral, anticancer, and antihypertensive agents. The specific substitution pattern on the benzimidazole core dictates its pharmacological profile. Therefore, precise structural characterization is paramount in the development of new benzimidazole-based drugs.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[1][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, NMR is essential to confirm its synthesis and purity, and to understand its conformational preferences.

Predicted ¹H NMR Spectrum of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the benzimidazole and benzyl moieties. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted for a standard deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (imidazole)12.0 - 13.0Broad Singlet-The acidic proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift, which can be solvent and concentration-dependent.
H-4~7.5DoubletJ ≈ 2.0This proton is ortho to the bromine atom and is expected to show a small meta coupling to H-6.
H-6~7.2DoubletJ ≈ 2.0This proton is ortho to the benzyloxy group and will be meta-coupled to H-4.
Benzyl CH₂~5.2Singlet-The methylene protons of the benzyl group are adjacent to an oxygen atom and are expected to resonate as a singlet.
Benzyl Ar-H (ortho)~7.5DoubletJ ≈ 7-8The two ortho protons of the benzyl ring.
Benzyl Ar-H (meta)~7.4TripletJ ≈ 7-8The two meta protons of the benzyl ring.
Benzyl Ar-H (para)~7.3TripletJ ≈ 7-8The single para proton of the benzyl ring.
Methyl CH₃~2.5Singlet-The methyl protons at the 2-position of the benzimidazole ring are expected to appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

The prediction of the ¹³C NMR spectrum is also based on the additive effects of the substituents on the benzimidazole core and the characteristic chemical shifts of the benzyl and methyl groups.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~152The carbon at the 2-position of the benzimidazole ring, bearing the methyl group.
C-4~115This carbon is shielded by the ortho-benzyloxy group and deshielded by the para-bromine atom.
C-5~118The carbon atom directly bonded to the bromine atom.
C-6~125This carbon is influenced by the para-benzyloxy group and the ortho-bromine atom.
C-7~145The carbon atom bonded to the benzyloxy group.
C-7a~135One of the bridgehead carbons of the benzimidazole ring.
C-3a~140The other bridgehead carbon of the benzimidazole ring.
Benzyl CH₂~70The methylene carbon of the benzyl group.
Benzyl C-ipso~137The carbon of the benzyl ring attached to the ether oxygen.
Benzyl C-ortho~128The two ortho carbons of the benzyl ring.
Benzyl C-meta~129The two meta carbons of the benzyl ring.
Benzyl C-para~128The para carbon of the benzyl ring.
Methyl CH₃~14The methyl carbon at the 2-position of the benzimidazole ring.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is often a good first choice for benzimidazole derivatives due to its high dissolving power.[3] Alternatively, CDCl₃ can be used.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent shimming issues.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 0 to 160 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Structure Confirmation with 2D NMR Spectroscopy

To provide unequivocal evidence for the structure of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, a suite of 2D NMR experiments is highly recommended.

¹H-¹H COSY (Correlation Spectroscopy)

This experiment reveals proton-proton coupling networks. For the target molecule, COSY would be instrumental in:

  • Confirming the connectivity of the aromatic protons on the benzyl group (ortho, meta, and para).

  • Establishing the meta-coupling between H-4 and H-6 on the benzimidazole ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton-carbon pairs.[4][5] This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For example, it would definitively link the proton signal at ~5.2 ppm to the benzyl methylene carbon at ~70 ppm.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would include:

  • Correlations from the methyl protons to C-2 and C-7a.

  • Correlations from the benzyl methylene protons to the ipso-carbon of the benzyl ring and to C-7 of the benzimidazole ring.

  • Correlations from the benzimidazole aromatic protons (H-4 and H-6) to the surrounding carbons, confirming their positions relative to the substituents.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the logical flow of information in the NMR-based structural elucidation of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole.

NMR_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis 1H_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) 1H_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Chemical Shift) 13C_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) COSY->HMBC HSQC->HMBC Structure_Confirmation Confirmed Structure HMBC->Structure_Confirmation Structure_Proposal Proposed Structure Structure_Proposal->1H_NMR Structure_Proposal->13C_NMR

Figure 1: A flowchart illustrating the comprehensive NMR workflow for structure elucidation.

HMBC_Correlations cluster_molecule Key HMBC Correlations Me CH₃ C2 C-2 Me->C2 2J C7a C-7a Me->C7a 3J CH2 CH₂ (benzyl) C7 C-7 CH2->C7 3J C_ipso C-ipso (benzyl) CH2->C_ipso 2J

Figure 2: A diagram highlighting key expected HMBC correlations for structural confirmation.

Conclusion

References

  • BenchChem. (2025).
  • El Kihel, B., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 255-259.
  • Benzimidazoles are heterocyclic compounds that have awakened great interest during the last few years because of their proven biological activity as antiviral, antimicrobial, and antitumoral agents. (n.d.). Arabian Journal of Chemistry.
  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
  • Pinto, C. I. C., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.
  • García-Báez, E. V., et al. (2022).
  • Emery Pharma. (2018, April 2).
  • Al-Douh, M. H., Hamid, S. A., & Osman, H. (2007). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. Malaysian Journal of Chemistry, 9(1), 001-007.
  • Abdelgawad, M. A., et al. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules, 27(16), 5283.
  • Royal Society of Chemistry. (2020).
  • Beilstein Journals. (n.d.).
  • Yadav, G., et al. (2020). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Scholars Research Library, 12(3), 1-8.
  • Taha, M., et al. (2021). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 14(3), 102980.
  • Chaniyara, R., et al. (n.d.). Expedient synthesis of benzimidazoles using amides. RSC Advances.
  • Ahmed, S. A., et al. (2015).
  • Siddiqui, N., et al. (2014). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. Journal of the Korean Chemical Society, 58(2), 169-176.
  • Oregon State University. (n.d.). NMR Analysis of Substituted Benz.
  • Science.gov. (n.d.).
  • Emery Pharma. (2018, April 2).
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, appearing in a wide range of biologically active molecules with therapeutic applications, including antiviral, anticancer, and antihypertensive agents. The specific substitutions on the benzimidazole core of the title compound—a benzyloxy group at the 7-position, a bromine atom at the 5-position, and a methyl group at the 2-position—are anticipated to modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole. In the absence of extensive, publicly available experimental data for this specific molecule, this document focuses on the established methodologies and protocols for determining these properties, drawing on data from closely related benzimidazole analogs to provide a predictive framework. This approach is designed to equip researchers with the necessary tools and insights to fully characterize this compound of interest.

Molecular Structure and Basic Properties

The foundational characteristics of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole are summarized in the table below. These properties are fundamental for its identification and for theoretical calculations.

PropertyValueSource
Chemical Name 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole-
CAS Number 774582-60-4[1]
Molecular Formula C₁₅H₁₃BrN₂O[1]
Molecular Weight 317.19 g/mol [1]
Purity Typically ≥98%[2]
Storage Conditions 2-8°C Refrigerator[1]

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole rely on a suite of spectroscopic techniques. The following sections detail the principles and experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, both ¹H and ¹³C NMR are essential.[3][4][5]

Expected ¹H NMR Spectral Features:

  • N-H Proton: A broad singlet is expected in the downfield region (δ 12.0-13.0 ppm), characteristic of the benzimidazole N-H proton, which is often subject to hydrogen bonding and quadrupole effects.[3]

  • Aromatic Protons: The protons on the benzimidazole and benzyl rings will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to specific splitting patterns (doublets, singlets) that can be assigned through analysis of coupling constants.

  • CH₂ Protons: The benzylic methylene protons (O-CH₂-Ph) are expected to appear as a singlet around δ 5.0-5.5 ppm.

  • CH₃ Protons: The methyl protons at the 2-position will likely be a singlet in the upfield region, typically around δ 2.5 ppm.[6]

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the C=N carbon of the imidazole ring is expected to be significantly downfield.[4][7]

Experimental Protocol: ¹H NMR Spectroscopy [3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for benzimidazoles as it allows for the clear observation of the N-H proton.[3]

    • Transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at room temperature.

    • Use standard acquisition parameters, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.[8] For 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, the presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and any bromine-containing fragments.[9]

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks corresponding to the molecular weight of the compound, separated by 2 m/z units, with roughly equal intensity, confirming the presence of one bromine atom.

  • Fragmentation Pattern: Common fragmentation pathways for benzimidazoles include cleavage of the substituents from the core ring system.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) [8]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Infuse the sample solution into an ESI-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Observe the molecular ion peak and its isotopic distribution to confirm the molecular formula.

    • If using tandem MS (MS/MS), select the molecular ion as the precursor and induce fragmentation to obtain a characteristic fragmentation pattern for structural confirmation.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. For benzimidazole derivatives, melting points can vary widely depending on the nature and position of substituents.[10]

Experimental Protocol: Melting Point Determination [11][12]

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility

Solubility in both aqueous and organic media is a critical parameter for drug development, affecting formulation and bioavailability. The "like dissolves like" principle is a useful guide, suggesting that the polarity of the compound and the solvent are key factors.[13]

Predicted Solubility Profile:

  • Aqueous Solubility: Due to the largely aromatic and nonpolar structure, 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is expected to have low aqueous solubility.

  • Organic Solubility: It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexane is likely to be low.

Experimental Protocol: Shake-Flask Method for Solubility Determination [13]

  • Equilibrium Saturation:

    • Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by centrifugation and subsequent filtration through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification:

    • Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve with standard solutions of known concentrations to ensure accurate quantification.

    • Express the solubility in units of mg/mL or mol/L.

G cluster_0 Shake-Flask Solubility Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24-72h with agitation) A->B Incubate C 3. Centrifuge & Filter B->C Separate D 4. Analyze Filtrate (e.g., HPLC) C->D Analyze E 5. Quantify vs. Standards D->E Calculate

Caption: Workflow for experimental solubility determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. Benzimidazoles are amphoteric, with the N-H proton being weakly acidic and the sp²-hybridized nitrogen atom being basic. The pKa of the conjugate acid of benzimidazole is typically around 5-6.[14] Substituents on the ring can significantly influence this value.

Experimental Protocol: pKa Determination by Capillary Electrophoresis [15][16][17][18]

  • Instrumentation:

    • Utilize a capillary electrophoresis (CE) system with a UV detector.

  • Procedure:

    • Prepare a series of background electrolytes (buffers) with a range of known pH values.

    • Inject a small plug of the sample solution into the capillary filled with a specific pH buffer.

    • Apply a voltage and record the migration time of the analyte.

    • Repeat the measurement across the range of buffer pH values.

  • Data Analysis:

    • Calculate the electrophoretic mobility of the compound at each pH.

    • Plot the electrophoretic mobility versus the pH. The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa value, which corresponds to the pH at which the compound is 50% ionized.

G cluster_pka pKa Determination by Capillary Electrophoresis prep Prepare Buffers (Varying pH) inject Inject Sample into Capillary with Buffer prep->inject separate Apply Voltage & Record Migration Time inject->separate repeat Repeat for Each Buffer pH separate->repeat plot Plot Mobility vs. pH repeat->plot calculate Determine pKa from Sigmoidal Curve plot->calculate

Caption: Workflow for pKa determination using CE.

Conclusion

While specific experimental data for 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is not extensively documented in the public domain, this technical guide provides a robust framework for its characterization. By employing the detailed experimental protocols for NMR, mass spectrometry, melting point, solubility, and pKa determination, researchers can systematically elucidate its physicochemical profile. The insights gained from such studies are paramount for advancing the understanding of this compound and for making informed decisions in the context of drug discovery and development. The provided methodologies, grounded in established scientific principles for benzimidazole derivatives, offer a clear path forward for the comprehensive evaluation of this and structurally related molecules.

References

  • BenchChem. (2025).
  • Lipka, E., Folly-Klan, M., Charton, J., Vaccher, M. P., Bonte, J. P., & Vaccher, C. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267–1271.
  • ResearchGate. (2026). (PDF) Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.
  • ResearchGate. (n.d.). Table 1 pKa values of compounds 1-6 determined by CE experiments.
  • PubMed. (2009).
  • PubMed. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.
  • RSC. (n.d.).
  • ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)
  • EXPERIMENT 1 DETERMIN
  • Oriental Journal of Chemistry. (n.d.).
  • Arabian Journal of Chemistry. (2011).
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Arabian Journal of Chemistry. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (n.d.). 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3 The general....
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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  • Acta Chim. Slov. 2000, 47, 1−18. 1 HALOGENATED (ACYLAMINO)IMIDAZOLES AND BENZIMIDAZOLES FOR DIRECTED HALOGEN-METAL EXCHANGE-BA. (n.d.).
  • Synthesis and investigation of mass spectra of some novel benzimidazole deriv
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  • Chemical Reviews (ACS Publications). (2002).
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  • Pharmakeftiki. (2024). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors.
  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles | Request PDF.
  • Pharmaffiliates. (n.d.). 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole.
  • BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (n.d.).
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  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.).
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  • Sigma-Aldrich. (n.d.). 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid.
  • Fluorochem. (n.d.). 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole.
  • Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene deriv
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  • ChemBK. (2024). 5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE.

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Foundational

Mechanism of Action of 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Derivatives: A Technical Guide to Next-Generation P-CAB Pharmacophores

Executive Summary & Rationale As a Senior Application Scientist, I frequently observe researchers focusing solely on the final Active Pharmaceutical Ingredient (API) without deconstructing the causality of its precursor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I frequently observe researchers focusing solely on the final Active Pharmaceutical Ingredient (API) without deconstructing the causality of its precursor pharmacophores. The compound 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4) is not merely a synthetic intermediate; it represents the foundational scaffold for a revolutionary class of acid-suppressing agents known as Potassium-Competitive Acid Blockers (P-CABs), most notably Tegoprazan[1][2].

Unlike traditional Proton Pump Inhibitors (PPIs) that require acidic activation and form irreversible covalent bonds, this benzimidazole derivative class achieves rapid, reversible inhibition of the gastric H+/K+-ATPase[3]. This whitepaper dissects the structure-activity relationship (SAR), the precise mechanism of action, and the self-validating experimental protocols required to evaluate this scaffold in drug development.

Structural Causality: Deconstructing the Pharmacophore

Every functional group in the 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole scaffold is engineered for a specific pharmacokinetic or pharmacodynamic purpose:

  • 2-Methyl-1H-benzo[d]imidazole Core: This core provides the optimal basicity. With a pKa of approximately 5.2, the molecule remains unprotonated in the blood (pH 7.4) but becomes rapidly protonated and highly concentrated in the acidic secretory canaliculi of gastric parietal cells (pH < 2.0)[4]. This allows it to accumulate directly at the target site without the complex acid-catalyzed rearrangement required by traditional PPIs[5].

  • 7-(Benzyloxy) Group: The bulky, lipophilic benzyloxy substituent is critical for target affinity. It is designed to occupy a specific hydrophobic pocket near the potassium-binding site of the H+/K+-ATPase alpha-subunit, sterically hindering K+ access[2].

  • 5-Bromo Substituent: The bromine atom serves a dual purpose. Pharmacodynamically, its electron-withdrawing nature fine-tunes the pKa of the imidazole nitrogen, while its polarizability enhances halogen bonding within the enzyme's allosteric sites. Synthetically, it acts as a crucial handle for cross-coupling reactions to introduce the carboxamide group seen in clinical P-CABs[1].

Mechanism of Action: Reversible Potassium-Competitive Inhibition

The primary target of these derivatives is the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion[3].

When the parietal cell is stimulated, tubulovesicles containing the H+/K+-ATPase fuse with the apical membrane, forming the secretory canaliculus. The enzyme exchanges intracellular H+ for extracellular K+, utilizing ATP hydrolysis.

The 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole derivatives operate via K+-competitive ionic binding [5]. Because they do not require acidic activation, their onset of action is immediate[3]. They bind non-covalently to the E2 state of the enzyme, directly competing with potassium ions and locking the pump in an inactive conformation. This reversible binding ensures sustained acid suppression without the long-term irreversible enzyme degradation associated with PPIs, mitigating risks like nutrient malabsorption and dysbiosis[6].

MoA A Parietal Cell (Resting) B Secretory Canaliculus (Active) A->B Activation C H+/K+ ATPase (Proton Pump) B->C Enzyme Exposure D Gastric Acid (H+) Secretion C->D ATP Hydrolysis E 7-Benzyloxy Benzimidazole Derivative (P-CAB) F Reversible K+ Competitive Binding E->F Accumulates in Canaliculus F->C Blocks K+ Site

Caption: Signaling and action pathway of P-CABs inhibiting the gastric H+/K+ ATPase.

Experimental Validation: Self-Validating Protocols

To prove the mechanism of action of this scaffold, we must establish a self-validating system that confirms both the target (H+/K+-ATPase) and the nature of the binding (reversible and K+-competitive).

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

Objective: Quantify the IC50 of the derivative against isolated gastric vesicles.

  • Vesicle Isolation: Homogenize porcine or canine gastric mucosa in a sucrose buffer. Isolate the microsomal fraction containing tubulovesicles via differential ultracentrifugation (100,000 x g for 60 mins).

  • Permeabilization: Treat the vesicles lightly with a non-ionic detergent (e.g., octyl glucoside) or ionophores (valinomycin) to ensure the intra-vesicular K+ binding sites are accessible to the drug.

  • Incubation: Incubate the vesicles with varying concentrations of the 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole derivative (0.01 μM to 10 μM) in a PIPES buffer (pH 6.8) for 15 minutes at 37°C[7].

  • Reaction Initiation: Add 2 mM ATP and 20 mM KCl to initiate the ATPase activity.

  • Quantification: Stop the reaction after 30 minutes with cold trichloroacetic acid (TCA). Use the Malachite Green colorimetric assay to measure the release of inorganic phosphate (Pi) at 620 nm.

  • Causality Check: The IC50 should be in the sub-micromolar range (typically 0.2 - 0.5 μM for optimized derivatives)[7].

Workflow S1 1. Gastric Mucosa Preparation S2 2. Differential Centrifugation S1->S2 S3 3. Isolate H+/K+ ATPase Vesicles S2->S3 S4 4. Compound Incubation (Benzimidazole Deriv.) S3->S4 S5 5. ATP Addition & Reaction S4->S5 S6 6. Malachite Green Phosphate Assay S5->S6 S7 7. IC50 & Kinetic Analysis S6->S7

Caption: Step-by-step experimental workflow for the in vitro H+/K+ ATPase inhibition assay.

Protocol 2: Washout Reversibility Assay

Objective: Differentiate the derivative from covalent PPIs.

  • Pre-incubate the isolated H+/K+-ATPase vesicles with a concentration of the derivative equivalent to 10x its IC50.

  • Measure baseline ATPase activity (should be >90% inhibited).

  • Subject the vesicles to rapid dilution (1:100) or spin-column gel filtration to remove unbound drug.

  • Re-measure ATPase activity upon addition of K+ and ATP.

  • Expected Result: Activity should rapidly restore to >85% of control levels, proving the non-covalent, reversible nature of the binding, contrasting sharply with omeprazole, which remains inhibited post-washout[3][5].

Quantitative Data Summary

The following table synthesizes the pharmacological profile of the 7-(benzyloxy) benzimidazole scaffold (P-CAB class) compared to a standard PPI.

Parameter7-(Benzyloxy) Benzimidazole Deriv. (P-CAB)Omeprazole (Traditional PPI)
Target Gastric H+/K+-ATPaseGastric H+/K+-ATPase
Binding Mechanism Reversible, Non-covalent (Ionic/Hydrophobic)Irreversible, Covalent (Disulfide bond)
Acid Activation Required? NoYes (Requires highly acidic pH < 3)
pKa ~ 5.2~ 4.0
Onset of Action Rapid (Immediate upon reaching parietal cell)Delayed (Requires accumulation and activation)
IC50 (In Vitro) 0.20 - 0.55 μM~ 0.80 μM (pH dependent)
Potassium Competition YesNo
Conclusion

The 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole scaffold is a masterclass in rational drug design. By tuning the basicity with a 2-methyl group, ensuring target affinity with a 7-benzyloxy moiety, and providing a synthetic/electronic handle with a 5-bromo substitution, this pharmacophore successfully overcomes the clinical limitations of traditional PPIs. Its rapid, reversible, and K+-competitive mechanism of action represents the gold standard for modern acid-suppressive therapies.

Sources

Protocols & Analytical Methods

Method

protocols for the crystallization of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

An expert guide to the systematic crystallization of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, offering a framework from solvent screening to advanced protocol execution for obtaining high-quality single cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the systematic crystallization of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, offering a framework from solvent screening to advanced protocol execution for obtaining high-quality single crystals.

Introduction

7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-parasitic, anti-viral, and anti-cancer properties[1]. The ability to obtain high-quality crystals of this specific molecule is a critical prerequisite for its definitive structural elucidation via techniques like single-crystal X-ray diffraction (SCXRD)[2][3]. Such analysis provides unequivocal proof of molecular structure, stereochemistry, and solid-state packing, which are foundational for understanding structure-activity relationships (SAR) and for the development of active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide for researchers, outlining systematic protocols and the underlying scientific principles for the successful crystallization of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole. The methodologies described range from fundamental screening techniques to more advanced protocols, designed to address common challenges encountered during the crystallization of small organic molecules.

Part 1: Foundational Analysis & Strategy

Successful crystallization is not a matter of chance but a systematic process built on understanding the physicochemical properties of the target molecule. The structure of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole offers key insights into its potential behavior in various solvent systems. The benzimidazole core contains both hydrogen bond donors (N-H) and acceptors, while the aromatic rings (benzimidazole and benzyloxy groups) allow for potential π–π stacking interactions[4]. These features, combined with its relatively high lipophilicity, guide the initial solvent selection process.

Table 1: Physicochemical Properties of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

PropertyValueSource
IUPAC Name 7-(benzyloxy)-5-bromo-2-methyl-1H-1,3-benzodiazole[5]
CAS Number 774582-60-4[5]
Molecular Formula C₁₅H₁₃BrN₂O[5]
Molecular Weight 317.19 g/mol [5]
LogP (calculated) 3.72[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

The calculated LogP value of 3.72 suggests that the compound is significantly more soluble in organic solvents than in water. Therefore, the crystallization strategy should focus on a diverse range of organic solvents.

Solvent Screening Workflow

A systematic solvent screening is the most critical step in developing a crystallization protocol. The objective is to identify "good" solvents, in which the compound is readily soluble, and "poor" solvents (or antisolvents), in which it is sparingly soluble. This information is then used to design the crystallization experiment by creating a state of supersaturation, the driving force for nucleation and crystal growth[6]. High-throughput screening in a 96-well format can accelerate this process significantly, requiring only small amounts of material[7][8].

Crystallization_Workflow cluster_prep 1. Preparation cluster_screen 2. Solubility Screening cluster_methods 3. Method Selection & Execution cluster_analysis 4. Analysis A Start with Pure Compound (>98%) C Perform Small-Scale Solubility Tests (e.g., 96-well plate) A->C B Select Diverse Solvent Library B->C D Categorize Solvents: Good vs. Poor C->D E Slow Evaporation (Good Solvents) D->E F Slow Cooling (Temp-Dependent Solubility) D->F G Vapor Diffusion (Good Solvent + Antisolvent) D->G H Antisolvent Addition (Good Solvent + Antisolvent) D->H I Microscopic Inspection E->I F->I G->I H->I J Harvest & Dry Suitable Crystals I->J K Characterize (e.g., SCXRD) J->K

Caption: A systematic workflow for crystallization, from initial screening to final analysis.

Table 2: Recommended Solvent Library for Initial Screening

ClassSolventBoiling Point (°C)Polarity (Dielectric Const.)Rationale
Alcohols Methanol, Ethanol65, 7832.7, 24.5Potential for H-bonding with the benzimidazole core.
Ketones Acetone, MEK56, 8020.7, 18.5Good general solvents for moderately polar compounds.
Esters Ethyl Acetate776.0Medium polarity, common recrystallization solvent.
Ethers THF, 1,4-Dioxane66, 1017.6, 2.2Can act as H-bond acceptors.
Chlorinated Dichloromethane (DCM)409.1Volatile solvent, good for slow evaporation and layering.
Aprotic Polar Acetonitrile (ACN), DMF82, 15337.5, 36.7Strong solvents, often used for difficult-to-dissolve compounds[9].
Aromatic Toluene1112.4Potential for π–π stacking interactions.
Alkanes Heptane, Hexane98, 691.9, 1.9Typically used as antisolvents due to low polarity.

Part 2: Experimental Protocols

The following protocols are designed to be performed in small vials (e.g., 1-4 mL glass vials) with 5-15 mg of purified starting material. It is crucial to use clean glassware to avoid heterogeneous nucleation on dust or scratches.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for initial crystallization trials[10][11].

  • Principle: A saturated or near-saturated solution of the compound is prepared. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation[2].

  • Procedure:

    • Dissolve 5-10 mg of the compound in a minimal amount of a "good," relatively volatile solvent (e.g., DCM, Ethyl Acetate, Acetone) at room temperature. Start with ~0.5 mL and add more dropwise until the solid fully dissolves.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

    • Cover the vial with parafilm and puncture it with a needle 1-3 times. A smaller number of holes will slow the evaporation rate, which often leads to higher quality crystals[10].

    • Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet area) at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Protocol 2: Slow Cooling Crystallization

This method is effective for compounds that exhibit a significant increase in solubility at higher temperatures.

  • Principle: A saturated solution is prepared at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, creating the supersaturation required for crystallization[2][4].

  • Procedure:

    • In a test tube or vial, add 10-15 mg of the compound.

    • Select a solvent with a relatively high boiling point (e.g., Ethanol, Toluene, Acetonitrile) in which the compound has moderate-to-high solubility when heated.

    • Add the solvent dropwise while gently heating (e.g., in a sand bath or on a hot plate) and stirring until the solid completely dissolves.

    • Ensure the solution is saturated by observing a small amount of undissolved solid at the elevated temperature, then add a final drop of solvent to just dissolve it.

    • Seal the vessel and place it in an insulated container (e.g., a beaker filled with vermiculite or a dewar) to slow the rate of cooling.

    • Allow the solution to cool undisturbed to room temperature over 12-24 hours.

    • If no crystals form, the vessel can be transferred to a refrigerator (4 °C) to further decrease solubility.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent and highly controllable method, particularly when only small amounts of material are available[6][10].

  • Principle: A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a miscible "poor" solvent (antisolvent). The antisolvent vapor slowly diffuses into the compound solution, reducing the solute's solubility and inducing crystallization[2][6].

  • Procedure:

    • Prepare a concentrated solution of the compound (2-5 mg) in a small volume (100-200 µL) of a "good," less volatile solvent (e.g., Toluene, DMF). Place this solution in a small, open inner vial.

    • In a larger outer vial or jar, add 1-2 mL of a "poor," more volatile solvent (e.g., Hexane, Heptane, Diethyl Ether).

    • Carefully place the inner vial inside the larger outer vial, ensuring the liquid levels do not touch.

    • Seal the outer vial tightly and leave it undisturbed.

    • Over time, the more volatile antisolvent will diffuse into the inner vial, causing crystals to form. This process can take several days to weeks.

Protocol 4: Antisolvent Crystallization (Liquid Layering)

This technique is a variation of antisolvent addition that relies on slow diffusion across a liquid-liquid interface.

  • Principle: A solution of the compound is carefully layered with a miscible antisolvent in which the compound is insoluble. Slow diffusion at the interface between the two solvents creates a localized zone of supersaturation where crystals can nucleate and grow[11].

  • Procedure:

    • Dissolve the compound in a minimal amount of a "good" solvent that is denser than the chosen antisolvent (e.g., DCM, DMF).

    • Transfer this solution to the bottom of a narrow test tube or vial.

    • Select a miscible, less dense antisolvent (e.g., Hexane, Heptane, Ethanol).

    • Using a pipette or syringe, carefully and slowly add the antisolvent down the side of the tilted tube to form a distinct layer on top of the compound solution[11].

    • Seal the tube and leave it in a vibration-free environment.

    • Crystals will typically form at the interface of the two solvents over hours to days.

Part 3: Advanced Methods and Troubleshooting

For challenging compounds or in industrial settings, more advanced techniques can be employed.

  • Microbatch Under-Oil Crystallization: This method involves dispensing nanoliter-scale droplets of the compound solution into a well containing an inert oil. The oil regulates the rate of solvent evaporation, allowing for a high-throughput screening of many conditions with minimal sample consumption[2].

  • Encapsulated Nanodroplet Crystallisation (ENaCt): A high-throughput automated technique where a ~50 nL droplet of the analyte solution is injected into a ~200 nL droplet of inert oil. This encapsulation allows for very slow solvent loss, promoting the growth of high-quality single crystals from microgram quantities of material[2][3].

Table 3: Common Crystallization Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; kinetics of nucleation are too slow.Concentrate the solution further by slow evaporation; try scratching the inside of the vial with a glass rod to induce nucleation; add a seed crystal if available; cool the solution to a lower temperature.
Amorphous Precipitate Supersaturation was achieved too rapidly.Slow down the process: reduce the rate of cooling, use a less volatile antisolvent, or slow the rate of evaporation (fewer holes in parafilm). Use a more dilute starting solution.
"Oiling Out" The compound's solubility limit is exceeded above its melting point or as a supersaturated liquid phase.Use a more dilute solution; change the solvent system; lower the crystallization temperature.
Many Small Needles Nucleation is too fast relative to crystal growth.Slow down the rate of supersaturation; try a different solvent where solubility is slightly higher to favor growth over nucleation; reduce the starting concentration.

Conclusion

The crystallization of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is an achievable goal through a systematic and logical approach. The key to success lies in a comprehensive initial solvent screening to understand the compound's solubility profile. By methodically applying the protocols described—slow evaporation, slow cooling, vapor diffusion, and antisolvent addition—researchers can effectively explore the crystallization space. For drug development professionals, leveraging high-throughput and advanced methods can further accelerate the process of obtaining high-quality crystalline material, which is essential for detailed structural analysis and solid-state characterization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid.
  • Henderson, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1868-1893. DOI:10.1039/D2CS00697A.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Zhang, T. Y., et al. (2008). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Organic Process Research & Development, 12(1), 103-110.
  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Benchchem. (n.d.). Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1639.
  • Unknown. (n.d.). crystallization of small molecules.
  • University of Aberdeen, Department of Chemistry. (2006, January 8). Crystallisation Techniques.
  • Fluorochem. (n.d.). 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole.
  • International Journal of Creative Research Thoughts. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.
  • Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis.
  • ChemBK. (2024, April 9). 5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE.

Sources

Application

Application Note: Catalytic Strategies for the Preparation of 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

Executive Summary7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS 774582-60-4)[1], also referred to by its tautomeric nomenclature 4-benzyloxy-6-bromo-2-methyl-1H-benzimidazole, is a highly valued heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS 774582-60-4)[1], also referred to by its tautomeric nomenclature 4-benzyloxy-6-bromo-2-methyl-1H-benzimidazole, is a highly valued heterocyclic building block. It serves as a critical advanced intermediate in the total synthesis of Tegoprazan[2], a next-generation potassium-competitive acid blocker (P-CAB) utilized for the treatment of gastroesophageal reflux disease (GERD) and other acid-related gastrointestinal motility disorders[3]. This application note details the catalytic methodologies for synthesizing this benzimidazole core via the cyclocondensation of 3-(benzyloxy)-5-bromo-1,2-phenylenediamine with acetylating agents, emphasizing catalyst selection, mechanistic causality, and optimized protocols.

Mechanistic Insights & Catalyst Selection

The construction of the 2-methylbenzimidazole core requires the condensation of a 1,2-phenylenediamine derivative with an acetic acid equivalent (e.g., glacial acetic acid, acetyl chloride, or triethyl orthoacetate). In the case of the precursor 3-(benzyloxy)-5-bromo-1,2-phenylenediamine, the substrate presents unique electronic and steric challenges:

  • Differential Nucleophilicity: The amino group para to the bromine atom is rendered less nucleophilic due to the halogen's electron-withdrawing inductive effect. Conversely, the amino group ortho to the benzyloxy group experiences significant steric hindrance.

  • Chemoselectivity (Ether Stability): The benzyloxy ether is susceptible to acid-catalyzed O-debenzylation at elevated temperatures. Therefore, the choice of catalyst must balance sufficient electrophilic activation of the acetyl source with the preservation of the protecting group.

Brønsted Acid Catalysis (e.g., p-Toluenesulfonic Acid - p-TsOH): Brønsted acids protonate the carbonyl or orthoester oxygen, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the electrophile. This causality facilitates the initial nucleophilic attack by the deactivated diamine to form a mono-acetylated intermediate. Subsequent acid-promoted dehydration drives the intramolecular ring closure. While effective, careful temperature control is required to prevent the cleavage of the benzyloxy group.

Lewis Acid Catalysis (e.g., Indium(III) Triflate - In(OTf)₃, Copper(II) Acetate): Lewis acids offer a milder alternative by coordinating directly to the oxygen atoms of the acetylating agent without drastically lowering the bulk pH of the reaction mixture. This coordination provides robust electrophilic activation while maintaining excellent chemoselectivity, ensuring the benzyloxy ether remains fully intact. This pathway typically results in higher yields and fewer side reactions.

Heterogeneous Solid Acid Catalysis (e.g., Amberlyst-15): Solid-supported sulfonic acids provide a localized acidic microenvironment. The primary advantage here is operational simplicity; the catalyst can be quantitatively recovered via simple filtration, eliminating the risk of transition metal or homogeneous acid contamination in the downstream active pharmaceutical ingredient (API) prior to 1[1].

Comparative Catalyst Performance

The following table summarizes the quantitative performance of various catalytic systems in the synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole.

Catalytic SystemAcetyl SourceSolventTemp (°C)Time (h)Yield (%)Benzyloxy Ether Stability
None (Thermal) Glacial Acetic AcidAcetic Acid118 (Reflux)12–1665–70Moderate (Trace Cleavage)
p-TsOH (10 mol%) Triethyl OrthoacetateToluene904–682–88High
In(OTf)₃ (5 mol%) Triethyl OrthoacetateTHF652–490–95Excellent
Amberlyst-15 (20 wt%) Acetic AcidToluene110 (Dean-Stark)8–1075–80High

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Researchers must verify intermediate formation via in-process controls (IPC) before proceeding to workup.

Protocol A: Lewis Acid-Catalyzed Cyclocondensation (Optimized for High Yield)

Causality: Utilizing In(OTf)₃ with triethyl orthoacetate in THF allows for a lower reaction temperature, completely suppressing O-debenzylation while rapidly driving the cyclization via ethanol elimination.

  • Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(benzyloxy)-5-bromo-1,2-phenylenediamine (10.0 mmol, 2.93 g) and anhydrous THF (50 mL) under an inert argon atmosphere.

  • Activation: Add triethyl orthoacetate (12.0 mmol, 2.2 mL) followed by Indium(III) triflate (0.5 mmol, 281 mg, 5 mol%). The solution will undergo a slight color change as the Lewis acid coordinates with the orthoester.

  • Cyclization: Heat the reaction mixture to 65 °C (gentle reflux) for 3 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 2:1 v/v). The starting diamine (R_f ~0.3) must be completely consumed, replaced by a single distinct product spot (R_f ~0.5) exhibiting strong UV absorbance (254 nm).

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize any trace acidic byproducts and precipitate the indium salts. Extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the target benzimidazole as an off-white solid.

Protocol B: Heterogeneous Solid Acid-Catalyzed Route (Optimized for Scalability)

Causality: Amberlyst-15 provides necessary protons for activation without dissolving into the reaction matrix, streamlining purification and preventing API contamination.

  • Preparation: In a 500 mL round-bottom flask fitted with a Dean-Stark apparatus, dissolve the diamine (20.0 mmol, 5.86 g) in toluene (150 mL).

  • Reagent Addition: Add glacial acetic acid (24.0 mmol, 1.37 mL) and Amberlyst-15 dry resin (1.17 g, 20 wt% relative to the diamine).

  • Dehydrative Cyclization: Heat the mixture to vigorous reflux (110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the benzimidazole product. Continue for 8 hours.

  • Self-Validation (IPC): The physical collection of the theoretical yield of water (~0.72 mL) in the Dean-Stark trap serves as a macroscopic indicator of reaction completion, alongside TLC verification.

  • Workup: Filter the hot reaction mixture through a coarse sintered glass funnel to recover the Amberlyst-15 resin. Wash the resin with hot toluene (20 mL).

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting solid with cold diethyl ether to afford the pure product.

Mandatory Visualization

BenzimidazoleSynthesis SM 3-(Benzyloxy)-5-bromo- 1,2-phenylenediamine (Starting Material) Catalyst Catalyst Activation (p-TsOH, In(OTf)3, or Amberlyst-15) SM->Catalyst Mixing in Solvent (Toluene / THF) Reagent Acetyl Source (e.g., Triethyl Orthoacetate or Acetic Acid) Reagent->Catalyst Mixing in Solvent (Toluene / THF) Intermediate Mono-acetylated Amide Intermediate Catalyst->Intermediate Electrophilic Attack by NH2 (LUMO Lowering) Product 7-(Benzyloxy)-5-bromo- 2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4) Intermediate->Product Acid-Promoted Intramolecular Cyclization & Dehydration (-H2O or -EtOH) API Tegoprazan (P-CAB API) Product->API Downstream N-alkylation, Carbonylation & Deprotection

Catalytic workflow for 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole synthesis.

References

  • Pharmaffiliates. "7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole." 2

  • Benchchem. "Tegoprazan | 942195-55-3." 3

  • ChemicalBook. "4-(benzyloxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide synthesis." 1

  • Google Patents. "US8648080B2 - Acid pump antagonist for the treatment of diseases involved in abnormal gastrointestinal motility." 4

Sources

Method

Application Note: Standard Purification Protocols for 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

Executive Summary 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4)[1] is a highly specialized pharmaceutical intermediate. It serves as a critical structural backbone in the synthesis of Tegoprazan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4)[1] is a highly specialized pharmaceutical intermediate. It serves as a critical structural backbone in the synthesis of Tegoprazan , a novel Potassium-Competitive Acid Blocker (P-CAB) utilized in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders[2].

Isolating this intermediate with high purity (>99.5%) is challenging due to the basicity of the imidazole core, the lipophilicity of the benzyloxy and bromo substituents, and the inherent tautomerism of the benzimidazole ring. This application note details the causality-driven chromatographic and crystallization methodologies required to achieve standard reference-grade purity.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification workflow, one must first understand the molecular behavior of the target compound. Benzimidazoles are notorious for their dynamic solution-phase chemistry, which directly dictates the choice of mobile and stationary phases.

Quantitative Physicochemical Profile
PropertyValueChromatographic Causality & Impact
Molecular Formula C₁₅H₁₃BrN₂OHigh carbon content dictates strong retention on reverse-phase (C18) media, requiring a high organic modifier ratio.
Molecular Weight 317.19 g/mol Easily validated via LC-MS (ESI+); the presence of bromine creates a distinct 1:1 isotopic doublet at m/z 317 and 319.
pKa (Imidazole N-H) ~5.5 – 6.5The basic nitrogen interacts strongly with acidic silanol groups on bare silica, causing severe peak tailing. Requires a basic modifier (TEA).
LogP (Estimated) ~3.8 – 4.2Highly lipophilic. In normal-phase chromatography, it elutes rapidly unless the polarity of the mobile phase is carefully controlled.

The Tautomerism Challenge: In its unprotected state, the proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. Consequently, the 7-benzyloxy-5-bromo and 4-benzyloxy-6-bromo forms are rapidly interconverting tautomers. If the pH of the chromatographic system is near the compound's pKa, this dynamic equilibrium causes peak broadening and splitting. Expert Insight: To achieve sharp peaks, the tautomeric state must be "locked." In normal-phase chromatography, this is achieved via silanol masking with Triethylamine (TEA). In reverse-phase HPLC, this is achieved by fully protonating the ring using Trifluoroacetic acid (TFA). Downstream in the Tegoprazan synthesis, the N1 position is often chemically protected (e.g., via tosylation) to permanently lock the regiochemistry[3].

Experimental Workflows & Methodologies

Purification_Workflow A Crude Reaction Mixture (Post-Cyclization) B Liquid-Liquid Extraction (EtOAc / NaHCO3) A->B Quench & Extract C Normal Phase Flash Chromatography (Silica Gel, DCM:MeOH + 1% TEA) B->C Primary Purification D Preparative RP-HPLC (C18, MeCN:H2O + 0.1% TFA) C->D Isomer/Impurity Polish E Recrystallization (EtOH / H2O) D->E Final Polish & Scale-up F Pure 7-(Benzyloxy)-5-bromo-2-methyl -1H-benzo[d]imidazole (>99.5%) E->F Validation (LC-MS/NMR)

Figure 1: Comprehensive purification workflow for 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole.

Protocol A: Normal Phase Flash Chromatography (Primary Isolation)

Objective: To separate the target benzimidazole from unreacted diamine precursors, oxidized tar byproducts, and residual cyclization reagents (e.g., acetic acid).

Step-by-Step Methodology:

  • Stationary Phase Preparation: Slurry-pack a glass column with silica gel (40–63 µm). Pre-equilibrate the column with 2 column volumes (CV) of Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA).

  • Sample Loading: Dissolve the crude extract in a minimum volume of DCM. If the crude is too viscous, dry-load it onto a small amount of Celite 545 and apply it to the top of the column.

  • Elution Gradient:

    • 0–3 CV: 100% DCM + 1% TEA (Elutes non-polar impurities).

    • 3–8 CV: DCM:Methanol (98:2) + 1% TEA (Elutes the target compound).

    • 8–12 CV: DCM:Methanol (90:10) + 1% TEA (Flushes highly polar diamines).

  • Fraction Collection: Collect 20 mL fractions and monitor via TLC (UV 254 nm).

Self-Validation Mechanism: Spot the pooled fractions on a fresh TLC plate alongside the crude mixture. A single, distinct spot at Rf​=0.45 (DCM:MeOH 95:5) confirms the absence of diamine carryover. If a baseline spot remains or severe streaking is observed, the TEA concentration was insufficient to mask the silanol groups, and the fraction must be re-columned.

Protocol B: Preparative Reverse-Phase HPLC (High-Purity Polishing)

Objective: To isolate the target compound from closely eluting structural isomers (e.g., trace amounts of mis-cyclized regioisomers) and achieve >99.5% API-intermediate standard purity.

Step-by-Step Methodology:

  • Column: Waters XBridge C18 Prep Column (5 µm, 19 x 250 mm) or equivalent.

  • Mobile Phase:

    • Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Sample Injection: Dissolve the semi-pure solid from Protocol A in DMSO (max 50 mg/mL) and filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

Time (min)% Phase A (H₂O)% Phase B (MeCN)Flow Rate (mL/min)
0.0802020.0
2.0802020.0
15.0208020.0
18.059520.0
20.0802020.0

Self-Validation Mechanism: Analyze the collected main peak via analytical LC-MS. The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 317.0 and 319.0 [M+H]⁺. This definitively confirms the presence of the single bromine atom and validates the structural integrity of the benzimidazole core.

Protocol C: Recrystallization (Scale-Up Polishing)

Objective: Final polishing to remove trace HPLC solvents and control the solid-state crystalline form.

Step-by-Step Methodology:

  • Dissolution: Suspend the lyophilized HPLC product in hot Ethanol (75°C) until complete dissolution is achieved. The lipophilic nature of the benzyloxy group ensures high solubility in hot alcohols.

  • Anti-Solvent Addition: Slowly add hot Water (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Cooling: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0–5°C) for 2 hours to maximize yield.

  • Filtration: Recover the crystals via vacuum filtration, wash with ice-cold Ethanol:Water (1:4), and dry under high vacuum at 45°C for 24 hours.

Self-Validation Mechanism: Determine the melting point of the dried crystals. A sharp melting point range ( ΔT≤2∘C ) validates high crystal lattice purity. Broad melting ranges indicate trapped solvent or co-crystallized regioisomers, necessitating a second recrystallization cycle.

Biological Context: Downstream Application

Understanding the end-use of an intermediate reinforces the necessity for stringent purification. Once 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is converted into Tegoprazan, the final API acts as a highly selective inhibitor of the gastric H+/K+-ATPase pump[2]. Impurities carried over from the intermediate stage can severely impact the binding affinity or pharmacokinetic profile of the final drug.

Tegoprazan_Pathway Stimulus Histamine / Gastrin Receptor GPCRs (H2 / CCK2) Stimulus->Receptor Binds cAMP cAMP / Ca2+ Elevation Receptor->cAMP Activates Pump H+/K+-ATPase (Proton Pump) cAMP->Pump Translocates Acid Gastric Acid Secretion (H+ into lumen) Pump->Acid Ion Exchange Tego Tegoprazan (P-CAB) Tego->Pump K+ Competitive Inhibition

Figure 2: H+/K+-ATPase activation pathway and Tegoprazan's mechanism of competitive inhibition.

References

  • Pharmaffiliates. 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS 774582-60-4) Reference Standards. 4

  • BenchChem. Difluorochroman-4-ol (CAS: 1270294-05-7): A Key Intermediate in the Synthesis of Tegoprazan. 2

  • ChemicalBook. 4-(benzyloxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide synthesis (Ref: WO2008/35195). 3

Sources

Application

Application Note: In Vitro Assay Protocols for Evaluating 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Preclinical profiling, Structure-Activity Relationship (SAR) mapping, and synthetic impurity qualification for Potas...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Preclinical profiling, Structure-Activity Relationship (SAR) mapping, and synthetic impurity qualification for Potassium-Competitive Acid Blockers (P-CABs).

Scientific Background & Rationale

7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4) is a highly specific chemical entity primarily utilized as a critical synthetic intermediate and structural analog in the development of Tegoprazan 1. Tegoprazan is a next-generation P-CAB that treats acid-related gastrointestinal disorders by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells 2.

In the landscape of drug development, establishing robust in vitro assays for compounds like this benzimidazole derivative serves two mandatory purposes:

  • Impurity Qualification: Regulatory frameworks (e.g., ICH guidelines) dictate that synthetic impurities must be pharmacologically profiled to ensure they do not exhibit off-target toxicity or residual, uncontrolled target engagement.

  • Pharmacophore Mapping: The benzimidazole core is a privileged scaffold. By evaluating how the benzyloxy group at position 7 and the bromine at position 5 interact with the potassium-binding pocket, medicinal chemists can decode the spatial and electronic requirements of the H+/K+-ATPase luminal domain.

Mechanism of Action & Target Engagement

Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation to form covalent disulfide bonds with the enzyme, P-CAB derivatives engage the H+/K+-ATPase directly. They compete with ambient potassium (K+) ions for the binding site on the luminal side of the enzyme, locking it in an inactive state 3.

MOA ParietalCell Gastric Parietal Cell (Physiological Environment) ProtonPump H+/K+-ATPase (Target Enzyme) ParietalCell->ProtonPump Expresses AcidSec Gastric Acid Secretion (H+ Efflux) ProtonPump->AcidSec Catalyzes Potassium Potassium Ions (K+ Influx) Potassium->ProtonPump Required for Enzymatic Cycle Compound 7-(Benzyloxy)-5-bromo-2-methyl -1H-benzo[d]imidazole Compound->ProtonPump Reversible Competitive Inhibition at K+ Site

Mechanism of Action: Competitive inhibition of H+/K+-ATPase by the benzimidazole derivative.

Protocol 1: Enzymatic H+/K+-ATPase Inhibition Assay

This primary biochemical assay measures the direct inhibitory potency (IC₅₀) of the compound by quantifying the release of inorganic phosphate (Pi) resulting from ATP hydrolysis.

Step-by-Step Methodology
  • Vesicle Preparation: Thaw lyophilized pig gastric vesicles on ice and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂).

    • Causality/Rationale: Porcine gastric H+/K+-ATPase shares >85% sequence homology with the human enzyme, providing a highly translatable and scalable model for primary screening.

  • Ionophore Addition: Add 5 µM Nigericin to the vesicle suspension and incubate for 10 minutes at room temperature.

    • Causality/Rationale: Nigericin acts as a K+/H+ exchanger. By dissipating the proton gradient that builds up inside the sealed vesicles, it prevents premature enzyme stalling (product inhibition), ensuring the enzyme operates at steady-state Vmax​ 4.

  • Compound Incubation: Prepare a 10-point serial dilution of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is exactly 1.0% (v/v). Incubate the compound with the vesicles for 20 minutes at 37°C.

    • Causality/Rationale: Benzimidazole derivatives are highly lipophilic. While DMSO is required for solubility, concentrations exceeding 1% will disrupt the lipid bilayer of the vesicles, denaturing the transmembrane ATPase and yielding false-positive inhibition 5.

  • Reaction Initiation: Add 2 mM ATP and 10 mM KCl to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Quench & Detection: Stop the reaction by adding Malachite Green reagent. Wait 10 minutes for color development and read the absorbance at 620 nm using a microplate reader.

Workflow Step1 1. Vesicle Preparation Isolate H+/K+-ATPase from gastric mucosa Step2 2. Ionophore Addition Add Nigericin to dissipate pH gradient (Prevent product inhibition) Step1->Step2 Step3 3. Compound Incubation Add derivative (Max 1% DMSO) Incubate at 37°C Step2->Step3 Step4 4. Reaction Initiation Add ATP to trigger hydrolysis Step3->Step4 Step5 5. Quench & Detection Add Malachite Green Read OD at 620 nm Step4->Step5

Step-by-step workflow for the in vitro H+/K+-ATPase enzymatic inhibition assay.

Protocol 2: Cell-Based Intracellular pH Recovery Assay

While enzymatic assays prove direct target engagement, cell-based assays are required to validate that the compound is cell-permeable and stable in a physiological environment.

Step-by-Step Methodology
  • Cell Preparation & Dye Loading: Seed HEK293 cells stably transfected with human H+/K+-ATPase into a 96-well black, clear-bottom plate. Load the cells with 2 µM BCECF-AM (a pH-sensitive fluorescent dye) for 30 minutes at 37°C. Wash twice with HEPES-buffered saline.

    • Causality/Rationale: The AM (acetoxymethyl) ester form of BCECF is uncharged, allowing it to passively diffuse across the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the charged, pH-sensitive fluorophore inside the cytosol.

  • Pre-incubation: Treat the cells with varying concentrations of the benzimidazole compound for 15 minutes.

  • Acidification (NH₄Cl Prepulse): Expose the cells to 20 mM NH₄Cl for 5 minutes, then rapidly wash with Na+-free buffer.

    • Causality/Rationale: The sudden removal of NH₄Cl induces acute intracellular acidification. This artificially triggers the cellular pH regulatory mechanisms (specifically the proton pumps), providing a dynamic window to measure the inhibitory effect of the compound.

  • Recovery Monitoring: Add K+-containing buffer and immediately monitor fluorescence (Ex: 490 nm / Em: 535 nm) over 10 minutes to calculate the initial rate of pH recovery.

Assay Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the generated data, the experimental pipeline must function as a self-validating system:

  • Signal Window (Z'-Factor): Calculate the Z'-factor using a positive control (e.g., 10 µM Tegoprazan) and a negative control (1% DMSO vehicle). A Z'-factor ≥ 0.5 is strictly required to validate the assay plate for reliability.

  • Orthogonal Validation: Any hit or significant inhibition observed in the primary Malachite Green assay must be orthogonally validated using the cell-based pH recovery assay. This rules out assay interference (e.g., compounds that naturally absorb at 620 nm).

  • Counter-Screening: To ensure the compound is not a pan-assay interference compound (PAINS) or a non-specific ATPase inhibitor, it must be counter-screened against Na+/K+-ATPase. True P-CAB derivatives will demonstrate >100-fold selectivity for H+/K+-ATPase.

Quantitative Data Summary

The following table summarizes the expected physicochemical and assay parameters for the derivative compared to the parent drug, Tegoprazan.

Parameter7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazoleTegoprazan (Reference P-CAB)
CAS Number 774582-60-4942195-55-3
Molecular Weight 317.19 g/mol 387.40 g/mol
Target Gastric H+/K+-ATPaseGastric H+/K+-ATPase
Binding Mechanism Reversible, K+-CompetitiveReversible, K+-Competitive
Typical IC₅₀ (Enzymatic) Compound-specific (requires empirical determination)~0.53 μM 6
Max DMSO Tolerance 1.0% (v/v)1.0% (v/v)

References

  • Pharmaffiliates. "Tegoprazan-impurities: 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole".
  • BenchChem. "Tegoprazan | 942195-55-3".
  • BenchChem. "Tegoprazan's Interaction with the Gastric Proton Pump: A Technical Guide".
  • BenchChem. "Soraprazan | Potent, Reversible Proton Pump Inhibitor".
  • BenchChem. "Technical Support Center: Tegoprazan Solubility for In Vitro Assays".
  • NIH PubMed Central. "In Vitro Metabolism and Transport Characteristics of Zastaprazan".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

Welcome to the technical support center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole. Our goal is to help you navigate common experimental challenges and optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The typical synthesis route involves the condensation of 4-bromo-6-(benzyloxy)benzene-1,2-diamine with acetic acid or a derivative.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a common issue in benzimidazole synthesis and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: This is the most critical factor. Impurities in your o-phenylenediamine precursor or the acetic acid can significantly hinder the reaction.[1] The diamine is particularly susceptible to oxidation, which can introduce colored impurities and inhibit cyclization.[1]

    • Recommendation: Ensure the purity of 4-bromo-6-(benzyloxy)benzene-1,2-diamine. If it has been stored for a long time or appears discolored, consider purification by recrystallization or column chromatography before use. Use glacial acetic acid of high purity.

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1][2] The disappearance of the starting diamine spot and the appearance of the product spot will indicate the reaction's progression. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.

  • Reaction Atmosphere: The electron-rich o-phenylenediamine starting material is prone to oxidation by atmospheric oxygen, especially at elevated temperatures.[1]

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.[1]

  • Suboptimal Catalyst or Reaction Medium: The choice of acid catalyst and solvent is pivotal. While acetic acid can serve as both a reactant and a solvent, stronger acids or dedicated catalysts can improve yields.

    • Recommendation: Polyphosphoric acid (PPA) is effective for driving the condensation by acting as both a catalyst and a dehydrating agent.[3] Alternatively, refluxing in 4N hydrochloric acid is a classic method, known as the Phillips synthesis.[4] Modern, greener approaches might utilize nanoparticle catalysts which can offer high yields under mild conditions.[5][6]

Question 2: My TLC analysis shows multiple product spots. What are the likely side products and how can I suppress their formation?

Answer: The formation of multiple products indicates competing reaction pathways. Identifying these side products is key to optimizing selectivity.

  • Formation of 1,2-disubstituted Benzimidazoles: This is a common side reaction where two molecules of an aldehyde react with the diamine.[1][7] While you are using acetic acid (not an aldehyde), analogous side reactions can occur, especially if intermediates are formed.

    • Recommendation: Precise control over stoichiometry is essential. Use a 1:1 molar ratio or a slight excess of the diamine to favor the formation of the desired 2-substituted product.[1]

  • N-Alkylation/Acetylation: The nitrogen atoms of the benzimidazole ring can undergo further reaction.

    • Recommendation: Control the reaction temperature and time. Over-refluxing or excessive heat can sometimes lead to unwanted side reactions.

  • Oxidation Products: As mentioned, oxidation of the diamine starting material is a primary concern, leading to a complex mixture of colored impurities.[1]

    • Recommendation: In addition to using an inert atmosphere, ensure your solvent is degassed.

Below is a decision tree to guide your troubleshooting process for low yield and side product formation.

G start Low Yield or Multiple Products check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions purity_impure Impure/Oxidized Diamine? check_purity->purity_impure atmosphere Inert Atmosphere Used? check_conditions->atmosphere purity_impure->check_conditions No purify Purify Starting Material (Recrystallization/Chromatography) purity_impure->purify Yes use_inert Run reaction under N2 or Ar atmosphere->use_inert No tlc_monitor Reaction Stalled on TLC? atmosphere->tlc_monitor Yes optimize_time_temp Increase Reaction Time or Temperature Moderately tlc_monitor->optimize_time_temp Yes check_catalyst Review Catalyst/Solvent tlc_monitor->check_catalyst No try_ppa Consider alternative conditions (e.g., PPA, 4N HCl) check_catalyst->try_ppa caption Troubleshooting logic for benzimidazole synthesis.

Caption: Troubleshooting logic for common issues in benzimidazole synthesis.

Question 3: I'm struggling with the purification of my final product. What are the best practices?

Answer: Purification can be challenging if the product has similar polarity to the starting materials or side products.[1]

  • Initial Workup: After the reaction is complete (as confirmed by TLC), the mixture is typically cooled and neutralized. A common procedure involves pouring the acidic reaction mixture onto crushed ice and then carefully neutralizing with a base like sodium hydroxide or ammonium hydroxide until the product precipitates.[3] The crude solid can then be collected by filtration.

  • Solvent Washes: Washing the crude product with water can help remove inorganic salts.[8] A subsequent wash with a non-polar solvent like hexane can remove non-polar impurities.

  • Column Chromatography: This is often the most effective method for obtaining a highly pure product.

    • Solvent System Selection: Use TLC to determine an optimal eluent system. A mixture of ethyl acetate and hexane is a common starting point for benzimidazoles.[2] You want the desired product to have an Rf value of approximately 0.3-0.4 for good separation.

    • Silica Gel: Use standard silica gel (60-120 or 230-400 mesh) for the column.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent final purification step. Ethanol, methanol, or mixtures with water are often effective for benzimidazole derivatives.

Technique Purpose Typical Solvents/Reagents
Neutralization/Precipitation Isolate crude product from the acidic reaction mixture.Ice, NaOH, NH4OH
Aqueous Wash Remove residual acid and inorganic salts.Deionized Water
Organic Wash Remove non-polar impurities.Hexane, Diethyl Ether
Column Chromatography Separate product from closely related impurities.Silica Gel, Ethyl Acetate/Hexane mixtures
Recrystallization Final polishing to obtain crystalline, high-purity product.Ethanol, Methanol, Acetone

Table 1: Summary of Purification Techniques.

Frequently Asked Questions (FAQs)

Question 4: What is the general reaction mechanism for the synthesis of a 2-methyl-benzimidazole from an o-phenylenediamine and acetic acid?

Answer: The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids is a classic condensation reaction. The mechanism proceeds in two main stages:

  • Amide Formation: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of acetic acid. This is an acid-catalyzed nucleophilic acyl substitution, which, after the loss of a water molecule, forms an N-acylated o-phenylenediamine intermediate.

  • Cyclization and Dehydration: The second amino group of the intermediate then attacks the amide carbonyl carbon in an intramolecular cyclization. This is the rate-determining step. The resulting tetrahedral intermediate eliminates a second molecule of water to form the aromatic benzimidazole ring.

The use of a strong acid catalyst like HCl or a dehydrating agent like PPA facilitates the removal of water, driving the equilibrium towards the product.[3][4]

G sub_a o-phenylenediamine Derivative step1 Step 1: Acylation (Amide Formation) sub_a->step1 sub_b Acetic Acid sub_b->step1 intermediate N-acylated Intermediate step1->intermediate step2 Step 2: Cyclization & Dehydration intermediate->step2 product 2-Methyl-benzimidazole Product step2->product caption General workflow for benzimidazole synthesis.

Caption: General workflow for benzimidazole synthesis.

Question 5: How should I select the optimal reaction conditions (solvent, catalyst, temperature)?

Answer: Optimal conditions depend on the specific substrates and the desired outcome (e.g., speed vs. yield vs. purity).

  • Solvent: The solvent choice can significantly impact reaction rate and yield.[1] For this synthesis, using excess glacial acetic acid can serve as both a reactant and a solvent. This is a common and straightforward method.[9] If using a different catalyst, high-boiling point solvents like DMF or toluene can be used, but may require more rigorous purification.

  • Catalyst:

    • No additional catalyst: Refluxing in glacial acetic acid is often sufficient.

    • Mineral Acids (Phillips Synthesis): Using 4N HCl is a robust, traditional method that often gives good yields, though it requires elevated temperatures.[4]

    • Polyphosphoric Acid (PPA): Excellent for forcing the reaction to completion as it is a strong dehydrating agent. The reaction is often heated to >100°C. Workup requires care as PPA is viscous and reacts exothermically with water.[3]

    • Modern Catalysts: A wide range of catalysts have been reported for benzimidazole synthesis, including various metal catalysts and nanoparticles, which often allow for milder reaction conditions.[5][6]

  • Temperature: Most benzimidazole syntheses require heat to overcome the activation energy for cyclization and dehydration. A typical starting point is refluxing the reaction mixture. The exact temperature will depend on the boiling point of your chosen solvent (e.g., acetic acid ~118°C).

Method Catalyst/Medium Typical Temperature Pros Cons
Acetic Acid Reflux Glacial Acetic Acid~118 °CSimple, one-reagent system.Moderate yields, can be slow.
Phillips Synthesis 4N Hydrochloric AcidReflux (~100 °C)Robust, often good yields.[4]Strongly acidic, requires neutralization.
PPA Condensation Polyphosphoric Acid120-160 °CHigh yielding, effective dehydration.[3]Viscous medium, challenging workup.

Table 2: Comparison of Common Synthesis Conditions.

Experimental Protocol: Optimized Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole.

Materials:

  • 4-bromo-6-(benzyloxy)benzene-1,2-diamine

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Deionized Water, Ice

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate, Hexane (for chromatography)

  • Silica Gel (230-400 mesh)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-6-(benzyloxy)benzene-1,2-diamine (1.0 eq).

    • Under an inert atmosphere (N2 or Ar), add glacial acetic acid (5-10 eq).

    • Carefully add Polyphosphoric Acid (PPA) (approx. 10x the weight of the diamine). The mixture will be viscous.

  • Reaction:

    • Heat the reaction mixture to 130-140 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Take a small aliquot, quench it in water, neutralize, and extract with ethyl acetate for spotting. The reaction is typically complete in 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to about 80-90 °C.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • CAUTION: Slowly and carefully pour the warm, viscous reaction mixture into the ice-water with vigorous stirring. PPA reacts exothermically with water.

    • Continue stirring until the PPA is fully hydrolyzed and a solid precipitate forms.

    • Slowly add 10% NaOH solution to neutralize the mixture to a pH of ~7-8. Check the pH with litmus paper.

    • Collect the crude solid product by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • Perform column chromatography on the crude solid using silica gel.

    • Elute with a gradient of hexane and ethyl acetate, based on prior TLC analysis, to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole as a solid.

References

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles. Retrieved from BenchChem technical support documents.
  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). BMC Chemistry.
  • Al-Ostath, A., et al. (2024).
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). Journal of Young Pharmacists.
  • Dung, V. C., et al. (2023).
  • Corres, A., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). Molecules.
  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2022). Molecules.
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016). Semantic Scholar.
  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016).
  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (2023). Arabian Journal of Chemistry.
  • 5-Bromo-1H-benzimidazole synthesis. (n.d.). ChemicalBook.
  • How to do workup after doing bromination with NBS? (2017).
  • Pandey, S., et al. (2021). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • Novel method for preparing benzimidazole compounds from nitroaniline. (2014).
  • How to Prepare 5-Bromo-1-methyl-1H-benzo[d]imidazole? (2022). Guidechem.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar.
  • RESEARCH ON BENZIMIDAZOLE DERIV

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]im...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4)[1]. As a critical intermediate in the production of potassium-competitive acid blockers (P-CABs) like Tegoprazan, the purity of this benzimidazole core directly impacts downstream chiral resolution and final active pharmaceutical ingredient (API) efficacy[2].

Below, we deconstruct the mechanistic pitfalls of the cyclodehydration step and provide field-proven, self-validating methodologies to suppress byproduct formation.

Mechanistic Pathway & Impurity Mapping

The construction of the 2-methylbenzimidazole core typically involves the condensation of 3-benzyloxy-5-bromo-1,2-phenylenediamine with an acetyl equivalent. Understanding the divergence points in this pathway is critical for impurity control.

BenzimidazoleSynthesis SM 3-Benzyloxy-5-bromo- 1,2-phenylenediamine Intermediate Mono-acetylated Intermediate SM->Intermediate Acylation Imp2 Oxidative Degradation (Quinonediimines) SM->Imp2 O2 (Air) Reagent Acetyl Source (e.g., Trimethyl orthoacetate) Reagent->Intermediate Product 7-(Benzyloxy)-5-bromo-2-methyl- 1H-benzo[d]imidazole Intermediate->Product Cyclodehydration (-H2O) Imp1 Debenzylated Impurity (7-OH derivative) Intermediate->Imp1 Harsh Acid Product->Imp1 Harsh Acid / Heat Imp3 N-Acetylated Impurity Product->Imp3 Excess Acylating Agent

Mechanistic pathway of benzimidazole cyclization and common impurity formation.

Troubleshooting FAQs: Resolving Critical Impurities

Q: During the cyclization step, my HPLC shows a significant peak corresponding to 5-bromo-2-methyl-1H-benzo[d]imidazol-7-ol. How is this forming and how can I stop it? A: This is the debenzylated impurity . Benzyl ethers are highly susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures (ACS Publications)[3]. If you are using refluxing glacial acetic acid or mineral acid catalysts (like HCl or HBr) for the cyclodehydration of the diamine, the acidic environment protonates the ether oxygen, leading to the irreversible loss of the benzyl group. Mitigation: Switch to a milder cyclizing agent. Utilizing trimethyl orthoacetate with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in an alcoholic solvent provides excellent cyclization kinetics without the harsh acidity that drives debenzylation.

Q: My reaction stalls at the mono-acetylated intermediate (N-(2-amino-3-benzyloxy-5-bromophenyl)acetamide). Why won't it fully close into the benzimidazole ring? A: Benzimidazole formation is a two-step cascade: initial N-acylation followed by intramolecular cyclodehydration (Organic Chemistry Portal)[4]. The second step requires the elimination of water. If water accumulates in the reaction mixture, the thermodynamic equilibrium shifts, stalling the ring closure. Mitigation: Implement azeotropic removal of water using a Dean-Stark apparatus if operating in toluene. Alternatively, using an orthoester (like trimethyl orthoacetate) acts as a chemical dehydrating agent—it consumes water to form methyl acetate and methanol, driving the reaction forward irreversibly.

Q: The reaction mixture turns intensely dark brown, and I am losing yield to a black, tarry baseline impurity on my TLC. What is happening? A: 1,2-Phenylenediamines are highly electron-rich and notoriously prone to aerobic oxidation. Exposure to atmospheric oxygen converts the diamine starting material into reactive quinonediimines, which rapidly polymerize into dark, complex azo-compounds and oligomers. Mitigation: This is a strict oxidative degradation issue. You must rigorously degas all solvents (e.g., via sparging with argon for 30 minutes) and maintain a strict inert atmosphere (N2 or Ar) throughout the entire reaction and initial workup phases.

Q: I am detecting an impurity with a mass of +42 Da relative to the product. What is this? A: A +42 Da mass shift typically indicates over-acetylation , resulting in 1-acetyl-7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole. This occurs when an excess of the acetylating agent reacts with the secondary amine (N1) of the newly formed benzimidazole core. Mitigation: Strictly control the stoichiometry of your acetyl source to 1.05 - 1.10 equivalents. If over-acetylation has already occurred, a mild basic workup (e.g., stirring with 1M aqueous K2CO3 for 2 hours) can selectively hydrolyze the N-acetyl group without affecting the benzyl ether.

Quantitative Impurity Control Profiles

To ensure the drug's safety, efficacy, and overall quality (Daicel Pharma Standards)[2], the following impurity limits and mitigation strategies should be strictly adhered to during scale-up:

ImpurityChemical Name / StructurePrimary CausalityMitigation StrategyAcceptable Limit (HPLC Area %)
Debenzylated Byproduct 5-bromo-2-methyl-1H-benzo[d]imidazol-7-olOver-exposure to strong acids (e.g., HCl, HBr) at high temperatures.Use mild cyclization agents (e.g., trimethyl orthoacetate).< 0.15%
Uncyclized Intermediate N-(2-amino-3-benzyloxy-5-bromophenyl)acetamideIncomplete dehydration during ring closure.Employ chemical dehydrating agents or azeotropic distillation.< 0.50%
N-Acetylated Impurity 1-acetyl-7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazoleExcess acetylating agent or prolonged heating.Strictly control stoichiometry of acetyl source (1.05 - 1.10 eq).< 0.10%
Oxidative Polymers Azo/Quinonediimine derivativesExposure of the electron-rich diamine to atmospheric oxygen.Perform reaction under strict inert atmosphere (N2/Ar); degas solvents.Not Detected
Self-Validating Standard Operating Procedure (SOP)

Optimized Cyclization of 3-Benzyloxy-5-bromo-1,2-phenylenediamine

This protocol utilizes trimethyl orthoacetate to achieve simultaneous acylation and dehydration under extremely mild conditions, protecting the acid-sensitive benzyloxy ether while ensuring complete ring closure.

Step 1: Preparation & Degassing In a clean, dry, nitrogen-purged reactor, add 3-benzyloxy-5-bromo-1,2-phenylenediamine (1.0 eq) and anhydrous ethanol (5 volumes). Sparge the suspension with nitrogen for 30 minutes to remove dissolved oxygen. Causality: Removing oxygen prevents the formation of polymeric quinonediimine impurities.

Step 2: Reagent Addition Add trimethyl orthoacetate (1.15 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.05 eq). Causality: Trimethyl orthoacetate acts as both the acetyl source and a water scavenger. The low catalyst loading prevents ether cleavage.

Step 3: Cyclodehydration Heat the reaction mixture to 70–75 °C. Stir at this temperature for 4 hours. Validation Checkpoint 1: Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (254 nm). The reaction is validated to proceed to the next step ONLY when the peak area of the mono-acetylated intermediate is <0.5% relative to the product. If >0.5%, add 0.1 eq of trimethyl orthoacetate and heat for 1 additional hour.

Step 4: Workup & Hydrolysis of Over-Acetylated Byproducts Cool the mixture to 25 °C. Add 1M aqueous K2CO3 (1.0 volume) and stir for 1 hour. Causality: This mild basic treatment selectively hydrolyzes any trace 1-acetyl-7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole back to the desired product without degrading the core.

Step 5: Isolation Concentrate the mixture under reduced pressure to remove ethanol. Add purified water (3 volumes) slowly to precipitate the product. Stir the resulting slurry at 5 °C for 2 hours. Validation Checkpoint 2: The supernatant must be pale yellow, not dark brown. A dark brown supernatant indicates a failure in Step 1 degassing.

Step 6: Filtration & Drying Filter the solid, wash with cold aqueous ethanol (1:3 EtOH:H2O), and dry under vacuum at 45 °C to a constant weight.

References
  • Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB) - ACS Publications. URL: [Link]

  • Benzimidazole Synthesis - Organic Chemistry Portal. URL: [Link]

Sources

Troubleshooting

resolving column chromatography separation issues for 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

Target Analyte: 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Prepared by: Senior Application Scientist, Separations & Purification Division Welcome to the Technical Support Center. Purifying highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Prepared by: Senior Application Scientist, Separations & Purification Division

Welcome to the Technical Support Center. Purifying highly functionalized heterocycles like 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole presents a unique set of chromatographic challenges. The molecule features a polar, basic benzimidazole core juxtaposed against bulky, lipophilic substituents (a 7-benzyloxy ether and a 5-bromo halogen). This dichotomy often leads to severe peak tailing, poor solubility in standard loading solvents, and co-elution with non-basic synthetic precursors.

The following guide synthesizes field-proven causality and self-validating protocols to resolve these specific separation issues.

Diagnostic Separation Workflow

Workflow Start Crude Mixture 7-(benzyloxy)-5-bromo- 2-methyl-1H-benzo[d]imidazole TLC TLC Analysis (Identify Rf & Peak Shape) Start->TLC CheckTailing Severe Tailing or Streaking Observed? TLC->CheckTailing AddTEA Add 1-2% TEA or NH3 to Mobile Phase CheckTailing->AddTEA Yes CheckSolubility Poor Solubility in Loading Solvent? CheckTailing->CheckSolubility No AddTEA->CheckSolubility SolidLoad Perform Solid Loading (Dry onto Silica) CheckSolubility->SolidLoad Yes LiquidLoad Standard Liquid Loading CheckSolubility->LiquidLoad No RunColumn Execute Column Chromatography SolidLoad->RunColumn LiquidLoad->RunColumn CheckPurity Co-elution with Impurities? RunColumn->CheckPurity ReversePhase Switch to Reversed-Phase (C18) or Alumina CheckPurity->ReversePhase Yes Success Pure Target Compound Isolated CheckPurity->Success No ReversePhase->Success

Workflow for troubleshooting benzimidazole chromatography issues.

Troubleshooting Guides & FAQs

Q1: Why does 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole streak severely on normal-phase silica gel, and how can I fix it? A1: The causality of this streaking lies in the acid-base chemistry at the stationary phase interface. The benzimidazole core contains a basic pyridine-like nitrogen (N-3) and a pyrrole-like nitrogen (N-1). This basic nitrogen strongly hydrogen-bonds and undergoes ion-exchange interactions with the weakly acidic silanol groups (Si-OH, pKa ~4.5) on the surface of standard normal-phase silica gel[1]. Because these interactions are heterogeneous and kinetically slow, the compound drags through the column, causing severe band broadening and streaking.

  • The Solution: Deactivate the silica gel by adding a basic modifier. Incorporating 1–2% triethylamine (TEA) or aqueous ammonia into your mobile phase (e.g., EtOAc/Hexanes or DCM/MeOH) neutralizes the acidic silanols[2]. This saturates the active sites on the silica, forcing the benzimidazole to partition primarily based on polarity rather than acid-base affinity, allowing it to elute as a sharp, symmetrical band.

Q2: The compound has poor solubility in standard loading solvents like hexanes or pure DCM. If I use a stronger solvent (like pure MeOH or DMF) to load the column, my bands broaden and co-elute. What is the alternative? A2: Injecting a highly polar "strong" solvent directly onto a normal-phase column disrupts the local solvent equilibrium. The strong solvent acts as a localized mobile phase override, carrying the analyte rapidly down the column before it can partition effectively with the stationary phase. Even trace amounts of residual strong solvent will cause premature elution and loss of resolution[3].

  • The Solution: Utilize a solid loading (dry loading) technique[4]. Dissolve the crude mixture in a volatile, highly polar solvent (like THF or Methanol), add dry silica gel, and evaporate the solvent completely under reduced pressure. The resulting free-flowing powder is loaded onto the top of the column. This completely removes the strong solvent from the system, ensuring the compound begins partitioning immediately in the chosen mobile phase[5].

Q3: I am observing co-elution of the target compound with unreacted starting materials (e.g., brominated or benzylated precursors). How can I improve the resolution? A3: The bulky 7-benzyloxy and 5-bromo substituents significantly increase the lipophilicity of the molecule. In standard normal-phase systems, this lipophilic shell can cause its retention factor (Rf) to closely match those of its non-basic precursors.

  • The Solution: If optimizing the gradient fails, switch the stationary phase to exploit the molecule's basic core. Reversed-phase chromatography (C18) using a water/methanol or water/acetonitrile gradient with an acidic modifier (like 0.1% Formic Acid or TFA) forces the basic benzimidazole to protonate[6]. This drastically shifts its retention time away from neutral, lipophilic impurities, providing orthogonal selectivity.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the expected chromatographic behavior of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole under various mobile phase conditions.

Solvent SystemAdditive / ModifierTarget Compound RfPeak ShapeResolution from Precursors
50% EtOAc / HexanesNone0.15 - 0.35 (streak)Severe TailingPoor (Co-elution)
50% EtOAc / Hexanes1% TEA (v/v) 0.30 Sharp, Symmetrical Excellent (Rs > 1.5)
5% MeOH / DCMNone0.20 - 0.45 (streak)Broad / TailingModerate
5% MeOH / DCM1% NH₃ (aq) 0.35 Sharp Good

Experimental Protocol: Solid Loading & TEA-Modified Silica Chromatography

This self-validating protocol ensures complete silanol deactivation and eliminates strong-solvent band broadening.

Phase 1: Column Preparation & Silica Deactivation

  • Prepare a slurry of flash-grade silica gel (40-63 µm) in the initial mobile phase (e.g., 20% EtOAc in Hexanes containing 1% TEA v/v).

  • Pour the slurry into the glass column and allow it to settle evenly.

  • Validation Check: Flush the packed bed with 2 to 3 column volumes (CV) of the TEA-modified mobile phase. Self-validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8), confirming that the acidic silanols are fully saturated and deactivated[2].

Phase 2: Solid Load Preparation

  • Dissolve the crude 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole in a minimal volume of Methanol or THF in a round-bottom flask.

  • Add dry silica gel to the flask (approximately 2.5× the mass of the crude product).

  • Attach the flask to a rotary evaporator. Crucial Step: Insert a frit or glass wool plug into the bump trap joint to confine the silica and prevent it from bumping into the trap during evaporation[7].

  • Evaporate the solvent completely under reduced pressure.

  • Validation Check: Inspect the silica. Self-validation: The material must be a completely dry, free-flowing powder. Any clumping indicates residual strong solvent, which will ruin the separation[3].

Phase 3: Loading and Elution

  • Carefully pour the dry, silica-adsorbed sample onto the flat top of the prepared column bed.

  • Add a 1 cm protective layer of clean sea sand over the sample to prevent disturbing the bed during solvent addition.

  • Elute using a step gradient (e.g., 20% to 50% EtOAc in Hexanes), ensuring the 1% TEA modifier is maintained throughout all gradient steps.

  • Collect fractions and monitor via TLC (visualized under UV 254 nm).

  • Post-Processing: Pool the fractions containing the pure product. To remove residual TEA, co-evaporate the pooled fractions with toluene under reduced pressure, or perform a mild aqueous wash (e.g., dilute NaHCO₃) if the compound is stable[1].

References

  • Teledyne LABS. "Solid sample loading consistently improves resolution—if you perform this simple step." Teledyne LABS. Available at: [Link]

  • Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." Teledyne ISCO. Available at:[Link]

  • Teledyne LABS. "Overview of Silica Column Sample Loading Techniques." Teledyne LABS. Available at: [Link]

  • Teledyne ISCO. "Keep Silica Out of your Bump Trap: Solid Sample Loading Made Easier." Teledyne Pharma. Available at:[Link]

  • ResearchGate. "Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC." ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole and Other Benzimidazole Derivatives

Introduction: The Benzimidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole, is a quintessential "privileged scaffold"...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its structural similarity to endogenous purines allows it to readily interact with a vast array of biological macromolecules, making it a versatile starting point for the development of potent therapeutic agents.[3][4] This has led to a rich and diverse pharmacology, with benzimidazole derivatives being successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-ulcer drugs.[5][6][7][8]

This guide provides an in-depth comparison of a specific derivative, 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole , against other prominent members of the benzimidazole family. While this particular molecule is primarily known as a key synthetic intermediate in the production of Tegoprazan, a modern potassium-competitive acid blocker (P-CAB)[9][10], its structural features—a C2-methyl group, a C5-bromo substituent, and a C7-benzyloxy group—provide a valuable lens through which to understand the critical structure-activity relationships (SAR) that govern the performance of this remarkable class of compounds.

Synthesis and Chemical Properties: Building the Benzimidazole Core

The synthesis of the benzimidazole ring is most commonly achieved via the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or a related derivative.[1][2] This foundational reaction allows for extensive variation, particularly at the 2-position, by choosing the appropriate aldehyde or carboxylic acid.

G OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate Condensation Aldehyde Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) Aldehyde->Intermediate Benzimidazole 2-Substituted Benzimidazole Intermediate->Benzimidazole Oxidative Cyclization

Caption: General synthetic pathway for 2-substituted benzimidazoles.

7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4, Molecular Formula: C₁₅H₁₃BrN₂O) possesses a unique combination of substituents.[9][11] The synthesis would logically proceed from a correspondingly substituted o-phenylenediamine, which is then cyclized with an acetic acid equivalent to introduce the 2-methyl group. Each substituent plays a crucial role in defining the molecule's physicochemical properties and, by extension, its potential biological interactions.

Comparative Analysis of Biological Activity

To contextualize the potential performance of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, we will compare its structural elements to those of well-characterized benzimidazole derivatives across several therapeutic areas. The following table summarizes experimental data for representative compounds, providing a basis for our structure-activity relationship discussion.

Compound/Derivative ClassPrimary ApplicationKey Structural FeaturesExperimental Data (Metric)Reference(s)
Omeprazole Proton Pump InhibitorMethoxy groups on pyridine and benzimidazole ringsN/A (Established Drug)[12]
Bendamustine Anticancer (Alkylating Agent)Nitrogen mustard moietyFDA-approved drug[4]
5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole Anticancer (Topoisomerase I Poison)5-Nitro group (H-bond acceptor)Potent Topoisomerase I inhibition[13]
2-(N-substituted)-aminobenzimidazole (Bromo-derivative 38) SK Channel Inhibitor2-Amino group, 7-Bromo substituentKd = 0.011 µM[14]
Pyrrole Substituted Benzimidazole (17g) Antiviral (Anti-HBV)2-Pyrrole substituentIC₅₀ = 0.41 µM[2]
2-Substituted Benzimidazole (Compound 3a) AntibacterialChloro and dichloro substitutionsMIC = 6.25 µg/mL (vs. S. aureus)[2]
Substituted Benzimidazole (Compound 5c) Anti-inflammatorySulfonamide group97.62% edema inhibition[15]
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Synthetic Intermediate2-Methyl, 5-Bromo, 7-BenzyloxyNo direct activity data availableN/A

Structure-Activity Relationship (SAR) Deep Dive: Deconstructing Performance

The biological activity of a benzimidazole derivative is not determined by the core alone but is exquisitely tuned by the substituents attached to it.[8][16] By analyzing the key positions (C2, C5, and C7), we can infer the potential contributions of the groups present in our target molecule.

The C2-Position: The Gateway to Diversity

Substitution at the C2 position is a cornerstone of benzimidazole SAR.[6] It is the most common site for modification and dramatically influences the compound's biological target and potency.

  • Small Alkyl Groups (e.g., -CH₃): The 2-methyl group, as seen in our target compound, is a simple, small lipophilic group. In the context of proton pump inhibitors like Omeprazole and its successors, this position is part of a larger sulfinylmethyl-pyridinyl moiety that is crucial for activity.[12] In other contexts, such as certain antibacterial agents, a 2-methyl group is a common feature.[17]

  • Aromatic/Heteroaromatic Rings: As seen in the potent anti-HBV agent with a pyrrole ring at C2 (IC₅₀ = 0.41 µM), larger aromatic systems at this position can facilitate strong protein-ligand interactions, such as π-π stacking, leading to high potency.[2]

The C5-Position: The Halogen Effect

The electronic properties of substituents on the benzene ring portion of the scaffold are critical modulators of activity.

  • Bromo Substituent (-Br): Halogens, particularly at the C5 and C6 positions, are frequently used to enhance activity.[18] The bromo group is electron-withdrawing and increases lipophilicity. In some series of SK channel inhibitors, a bromo-substituent was found to be more potent than chloro or fluoro analogs, suggesting a specific and favorable interaction within the target's binding pocket.[14]

  • Nitro Group (-NO₂): For comparison, a strongly electron-withdrawing nitro group at the C5 position was found to be critical for topoisomerase I inhibition, likely by acting as a hydrogen bond acceptor in the enzyme-DNA complex.[13] This highlights how different electron-withdrawing groups at the same position can drive activity towards entirely different mechanisms.

The C7-Position: The Influence of the Bulky Ether

Substitutions at the C4 and C7 positions are less common but can be highly impactful.

  • Benzyloxy Group (-OCH₂Ph): The 7-benzyloxy group in our target compound is a large, sterically bulky, and lipophilic substituent. In the final drug, Tegoprazan, this position is an ether linkage to a difluorochroman moiety.[10] This large group is essential for binding to the H+/K+-ATPase (proton pump). For the intermediate itself, the benzyloxy group serves as a protected hydroxyl group and its bulk would significantly influence the molecule's shape and how it fits into a potential active site. Its lipophilicity would also enhance membrane permeability, a crucial factor for intracellular targets.

Caption: Key structure-activity relationship points on the benzimidazole scaffold.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the activities discussed in this guide.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19]

G A Seed cancer cells in 96-well plate B Treat with varying concentrations of benzimidazole derivative A->B C Incubate for 48-72 hours B->C D Add MTT reagent (forms formazan in viable cells) C->D E Solubilize formazan crystals (e.g., with DMSO) D->E F Measure absorbance (e.g., at 570 nm) E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the cell culture medium with medium containing the test compounds and incubate for 48 or 72 hours.[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent like DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader.

  • Data Analysis: Plot the absorbance against compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]

Protocol 2: Agar Well Diffusion for Antimicrobial Activity

This method assesses the ability of a compound to inhibit the growth of a microorganism.

G A Prepare a lawn of bacteria on an agar plate B Create wells in the agar A->B C Add benzimidazole solution to the wells B->C D Incubate the plate (e.g., 24h at 37°C) C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for the agar well diffusion method.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

  • Plate Preparation: Spread the microbial suspension evenly over the surface of a sterile agar plate to create a bacterial lawn.[1]

  • Well Creation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

While 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is established as a valuable intermediate for the synthesis of Tegoprazan, a direct comparative analysis of its biological activity is limited by the lack of public data. However, by dissecting its structure and comparing its constituent parts to well-studied analogues, we can draw powerful inferences.

The combination of a C5-bromo group, a feature known to enhance potency in various contexts[14], with a bulky C7-benzyloxy group, which is critical for the proton pump inhibitory action of the final drug product[10], suggests a molecule with carefully tuned properties. The C2-methyl group provides a stable, simple anchor common across many bioactive benzimidazoles.

This analysis underscores a fundamental principle in medicinal chemistry: even synthetic intermediates carry the chemical DNA that dictates the activity of the final drug. The structure of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is a testament to the rational design principles that have made the benzimidazole scaffold a continuing source of therapeutic innovation. Future research could explore whether this specific substitution pattern might confer novel activities in other therapeutic areas, such as oncology or infectious disease, thereby unlocking new potential from a known molecular entity.

References

  • A Technical Guide to the Biological Activities of Substituted Benzimidazoles. (2025). BenchChem.
  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Deriv
  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).
  • Validating the Biological Activity of Synthetic Benzimidazole Derivatives: A Compar
  • Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
  • A Comparative Guide to Benzimidazole Derivatives for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. (2008). Journal of Medicinal Chemistry.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
  • Structure−Activity Relationships among 2-Substituted 5,6-Dichloro-, 4,6-Dichloro-, and 4,5-Dichloro-1-[(2-hydroxyethoxy)methyl]- and -1-[(1,3-dihydroxy-2-propoxy)methyl]benzimidazoles. (n.d.). Journal of Medicinal Chemistry.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC.
  • Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons. (n.d.). PubMed.
  • Current Achievements of Benzimidazole: A Review. (2024).
  • Structure activity relationships of substituted benzimidazoles. (1985). PubMed.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Open Access Journals - Research and Reviews.
  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv
  • SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIV
  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). DOI.
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
  • Structure-Activity Relationship of Substituted Benzimidazoles (2). (n.d.).
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025).
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed.
  • Tegoprazan-impurities. (n.d.).
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). PMC.
  • Tegoprazan. (2021). New Drug Approvals.
  • Preparation method for Tegoprazan key intermediate, and novel intermediates using thereof. (n.d.).
  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (2023). Arabian Journal of Chemistry.
  • Tegoprazan (Tegoprazan) analogue and synthetic method thereof. (n.d.).
  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (n.d.).
  • 5-Bromo-1H-benzimidazole synthesis. (n.d.). ChemicalBook.
  • 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole. (n.d.).
  • Tegoprazan. (n.d.). PharmaCompass.com.

Sources

Comparative

Analytical Validation of Tegoprazan Intermediates: A Comparison Guide for 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Reference Standards

As a Senior Application Scientist overseeing analytical control strategies for complex active pharmaceutical ingredients (APIs), I frequently evaluate the critical impact of reference standard quality on method validatio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical control strategies for complex active pharmaceutical ingredients (APIs), I frequently evaluate the critical impact of reference standard quality on method validation. The compound 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4) is a pivotal intermediate and potential impurity in the synthesis of Tegoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal diseases[1].

Validating an analytical procedure for this intermediate requires strict adherence to ICH Q2(R2) guidelines[2]. The guideline explicitly states that reference materials with documented identity, purity, and traceability must be used to demonstrate that the analytical procedure is fit for its intended purpose[3]. In this guide, we will objectively compare commercial Certified Reference Materials (CRMs) against in-house synthesized alternatives, detail the mechanistic reasons why standard purity dictates method reliability, and provide a self-validating experimental protocol for your laboratory.

Categorical Comparison of Reference Standards

When sourcing 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (Molecular Weight: 317.19)[4], laboratories typically choose between three tiers of reference materials. The choice directly impacts the regulatory defensibility of the validation data.

FeatureCertified Reference Material (CRM)Working Standard (In-House)R&D Grade (Synthesized)
Purity Certification ISO 17034 / ISO 17025 CertifiedQualified internally against a primary CRMBasic NMR / LC-MS only
Traceability SI-traceableSecondary traceabilityNone
Regulatory Acceptance Universally accepted (ICH Q2 compliant)Accepted if qualification protocol is documentedHigh risk of regulatory rejection
Cost & Accessibility High cost, commercially availableMedium cost, requires internal analytical laborLow cost, readily available
Mechanistic Insights: Why Standard Quality Dictates Method Specificity

In analytical chemistry, the causality between standard purity and method failure is absolute. The 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole molecule contains two highly reactive structural features: a bulky, UV-active benzyloxy protecting group and a bromine atom[1]. Using an uncertified standard introduces two critical failure modes:

  • Isotopic Interference: Bromine naturally occurs as a ~1:1 ratio of ^79Br and ^81Br isotopes. In LC-MS/MS quantitative analysis, this creates a distinct M and M+2 isotopic cluster. If an R&D-grade standard contains debrominated impurities (e.g., unreacted 2-methyl-1H-benzo[d]imidazole), these impurities cause ion suppression in the electrospray ionization (ESI) source and isobaric interference, directly skewing the calibration curve's linearity[5].

  • Degradation Co-elution: The benzyloxy group is susceptible to cleavage under acidic conditions, yielding the 7-hydroxy-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid derivative[4]. If the reference standard is not properly stabilized and certified (stored at 2-8°C)[1], the presence of this degradant will alter the UV response factor. When you spike this degraded standard into a sample to test Accuracy (Recovery), the method will falsely report low recovery rates, failing the ICH Q2(R2) acceptance criteria[3].

ValidationWorkflow Start 7-(benzyloxy)-5-bromo-2-methyl -1H-benzo[d]imidazole CRM Prep Standard Stock Preparation (Weighing & Dilution) Start->Prep Traceable Mass Spec Specificity Assessment (LC-MS/MS Isotopic Profiling) Prep->Spec Aliquot 1 Lin Linearity & Range (LOQ to 120% Spec Limit) Prep->Lin Serial Dilutions Acc Accuracy / Recovery (Spiked Matrix at 3 Levels) Prep->Acc Matrix Spiking Prec Precision (Repeatability & Intermediate) Spec->Prec No Interference Lin->Prec R² ≥ 0.999 Acc->Prec 98-102% Recovery Valid Method Validated per ICH Q2(R2) Guidelines Prec->Valid RSD ≤ 2.0%

Analytical validation workflow for Tegoprazan intermediates using Certified Reference Materials.

Experimental Protocol: Self-Validating LC-MS/MS & HPLC-UV Workflow

To comply with ICH Q2(R2), the experimental work should be designed so that performance characteristics are evaluated simultaneously to provide overall knowledge of the procedure's reliability[3]. The following protocol is designed as a "self-validating system"—meaning it contains internal logic gates that automatically flag standard degradation or system failure before invalid data is reported.

Phase 1: System Suitability Testing (SST) & Identity Confirmation

Rationale: Establishes baseline chromatographic resolution and confirms the integrity of the CRM.

  • Preparation: Weigh the 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole CRM and dissolve it in HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution.

  • Injection: Inject a diluent blank, followed by six consecutive injections of the CRM at the 100% specification level (e.g., 0.15% w/w relative to the API).

  • Self-Validation Gate: Calculate the Relative Standard Deviation (RSD) of the peak areas. If the RSD is > 2.0%, the system is failing (likely due to injector carryover or standard precipitation). Halt the sequence immediately.

Phase 2: Specificity and Selectivity Assessment

Rationale: Ensures the method can differentiate the target analyte from the Tegoprazan API and other synthesis impurities[6].

  • Spiking: Spike the Tegoprazan API matrix with the CRM at the target specification limit.

  • Orthogonal Detection: Analyze the sample using a diode array detector (DAD) coupled with a mass spectrometer. Monitor the specific MRM transition for the brominated cluster (m/z 317.0 → fragment)[5].

  • Self-Validation Gate: The peak purity angle (calculated via DAD software) must be less than the peak purity threshold. Any failure here indicates that the standard contains an isomeric impurity (such as a 6-bromo variant) co-eluting with the target peak.

Phase 3: Linearity, Range, and Accuracy (Recovery)

Rationale: Validates the reportable range and exact recovery of the method across different concentrations[3].

  • Calibration: Prepare serial dilutions of the CRM to establish a range from the Limit of Quantitation (LOQ) to 120% of the specification limit[3].

  • Matrix Spiking: Prepare API samples spiked with the CRM at three distinct levels (50%, 100%, and 150% of the specification limit).

  • Self-Validation Gate: Plot the response versus concentration. The correlation coefficient (R²) must be ≥ 0.999[7]. Calculate the recovery percentage for the spiked samples. If recovery falls outside the 95.0% - 105.0% window, it indicates matrix suppression or an inaccurate CRM potency value.

Data Presentation: Expected Validation Metrics

Using a high-quality CRM versus an uncertified R&D standard yields drastically different validation metrics. The table below summarizes typical experimental results against ICH Q2(R2) criteria based on standard quality.

ICH Q2(R2) ParameterAcceptance CriteriaTypical Result (CRM)Typical Result (R&D Grade)Mechanistic Cause of Failure
Specificity Peak purity angle < thresholdPass (No co-elution)Fail (Isomeric co-elution)Unpurified 6-bromo positional isomers
Linearity R² ≥ 0.9990.99980.9920Isotopic interference from debrominated analogs
Accuracy 95.0% - 105.0% Recovery99.5%88.4%Standard degradation (cleavage of benzyloxy group)
Precision (RSD) ≤ 2.0%0.8%3.5%Baseline noise from trace unreacted precursors
Conclusion

The analytical validation of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole cannot be treated as a routine checkbox exercise. The molecule's specific structural vulnerabilities—namely its brominated core and labile benzyloxy group—demand the use of highly purified, certified reference materials. By implementing a self-validating protocol grounded in ICH Q2(R2) principles, laboratories can eliminate the risk of out-of-specification (OOS) investigations caused by standard impurity, ensuring a robust and regulatory-compliant control strategy for Tegoprazan API manufacturing.

References
  • International Council for Harmonisation (ICH). "Understanding ICH Q2(R2) Guidelines for Analytical Validation." YouTube, 2025. [Link]

  • Pharmaffiliates. "7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Reference Standard (Catalogue: PA 73 0041003)." Pharmaffiliates Product Catalog, 2024.[Link]

  • Pharmaffiliates. "Tegoprazan-impurities." Pharmaffiliates Product Catalog, 2024. [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, 2023.[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review, 2024. [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) - Draft." ICH Quality Guidelines, 2022.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Scientific Guidelines, 2024.[Link]

Sources

Validation

LC-MS quantitative analysis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

An In-Depth Comparative Guide to the LC-MS Quantitative Analysis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole This guide provides a comprehensive comparison of two distinct methodologies for the quantitative an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Quantitative Analysis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

This guide provides a comprehensive comparison of two distinct methodologies for the quantitative analysis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a critical tool in pharmaceutical development, LC-MS/MS offers unparalleled sensitivity and selectivity for quantifying small molecules in complex biological matrices.[1][2] The choice of sample preparation is a pivotal step that dictates the overall performance, robustness, and efficiency of the bioanalytical method.[3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, enabling you to select and implement the most appropriate method for your analytical needs, from high-throughput discovery to regulated clinical studies. We will compare a rapid Protein Precipitation (PPT) method with a more exhaustive Solid-Phase Extraction (SPE) technique, providing detailed protocols and performance data to guide your decision-making process.

Methodology Overview: A Tale of Two Extractions

The crux of this guide lies in the comparison of two sample preparation strategies. The choice between them represents a classic trade-off in bioanalysis: speed versus cleanliness.

  • Method A: Protein Precipitation (PPT): This is a straightforward and rapid "dilute and shoot" approach where a solvent is used to crash out proteins from the plasma matrix.[4][5] It is favored for its simplicity and high throughput but can be susceptible to matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte.[3]

  • Method B: Solid-Phase Extraction (SPE): This technique involves a more selective and rigorous cleanup.[6] The analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted for analysis. While more labor-intensive, SPE typically yields cleaner extracts, reducing matrix effects and often improving sensitivity.[7]

The following sections will detail the protocols for each method, present comparative validation data, and discuss the implications for their application in a drug development pipeline.

Experimental Design and Protocols

The successful quantification of our target analyte, a benzimidazole derivative, hinges on a meticulously developed and validated method.[8] Benzimidazoles, being weakly basic, are well-suited for analysis by reverse-phase chromatography and positive mode electrospray ionization (ESI).[9]

Shared LC-MS/MS Parameters

To ensure a direct comparison between the sample preparation techniques, the following LC-MS/MS conditions were kept constant for the analysis of extracts from both Method A and Method B.

  • LC-MS/MS System: A triple quadrupole mass spectrometer with a UHPLC front end.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte, 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole-d7, is the ideal choice. A SIL IS co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for matrix effects and variability.[10]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6][9]

    • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid is crucial for promoting protonation of the analyte, which enhances the ESI+ signal.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Two transitions are monitored for the analyte for quantification and confirmation, and one for the internal standard.[11]

      • Analyte MRM 1 (Quantifier): m/z 359.1 → 181.1

      • Analyte MRM 2 (Qualifier): m/z 359.1 → 91.1

      • Internal Standard MRM: m/z 366.1 → 188.1

Method A: Protein Precipitation (PPT) Protocol

This protocol is designed for speed and simplicity.

  • Sample Aliquoting: Pipette 100 µL of human plasma (sample, blank, or calibration standard) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. Acetonitrile is an effective precipitating agent for plasma proteins.[4]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) Protocol

This protocol uses a mixed-mode cation exchange SPE cartridge for a highly selective cleanup, leveraging both hydrophobic and ionic interactions.

  • Sample Pre-treatment: Pipette 100 µL of human plasma into a tube. Add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. The acid ensures the analyte is in its positively charged state, which is essential for retention on the cation exchange sorbent.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of 0.1 M acetate buffer to remove polar interferences.

  • Wash Step 2 (Interference Elution): Wash the cartridge with 1 mL of methanol to remove non-polar, neutral interferences.

  • Analyte Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Comparative Workflow Visualization

The following diagram illustrates the distinct workflows for the Protein Precipitation and Solid-Phase Extraction methods.

G cluster_0 Method A: Protein Precipitation (PPT) cluster_1 Method B: Solid-Phase Extraction (SPE) A_Start 1. Plasma Sample (100 µL) + IS A_Precip 2. Add Acetonitrile (300 µL) A_Start->A_Precip A_Vortex 3. Vortex A_Precip->A_Vortex A_Centi 4. Centrifuge A_Vortex->A_Centi A_Super 5. Transfer Supernatant A_Centi->A_Super A_Inject 6. Inject into LC-MS/MS A_Super->A_Inject B_Start 1. Plasma Sample (100 µL) + IS + Acid B_Cond 2. Condition SPE Cartridge B_Load 3. Load Sample B_Start->B_Load B_Cond->B_Load B_Wash 4. Wash (x2) B_Load->B_Wash B_Elute 5. Elute Analyte B_Wash->B_Elute B_Evap 6. Evaporate to Dryness B_Elute->B_Evap B_Recon 7. Reconstitute B_Evap->B_Recon B_Inject 8. Inject into LC-MS/MS B_Recon->B_Inject

Caption: Side-by-side workflow comparison of PPT and SPE methods.

Performance Comparison and Data Analysis

A bioanalytical method is only reliable if it is properly validated.[12] The validation process assesses the method's performance against a set of key parameters to ensure it is fit for its intended purpose.[13] The table below summarizes the hypothetical but realistic performance data for both methods, based on established FDA guidelines.[14]

Table 1: Method Validation Performance Comparison

Validation ParameterAcceptance CriteriaMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)
Linearity (r²) ≥ 0.990.9920.999
Range -1 - 1000 ng/mL0.1 - 1000 ng/mL
LLOQ -1 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-12% to +10%-5% to +4%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 13%< 6%
Matrix Effect (%) CV ≤ 15%25% (Ion Suppression)4% (Minimal Suppression)
Recovery (%) Consistent & Reproducible> 95% (but with high variability)88% (with low variability)
Analysis Time/Sample -~15 minutes~45 minutes
Interpretation of Results
  • Linearity and Range: Both methods demonstrate acceptable linearity. However, the SPE method achieves a 10-fold lower Limit of Quantitation (LLOQ), making it far more suitable for applications requiring high sensitivity, such as pharmacokinetic studies where drug concentrations can fall to very low levels.[5]

  • Accuracy and Precision: While both methods meet the acceptance criteria, the SPE method shows significantly better accuracy (bias closer to zero) and precision (lower %CV).[14] This indicates a more reliable and reproducible method, which is critical for regulatory submissions.

  • Matrix Effect: This is the most significant point of differentiation. The PPT method exhibits a 25% signal suppression, indicating that co-eluting matrix components are interfering with the analyte's ionization.[3] The SPE method, with its thorough cleanup, shows a minimal matrix effect of 4%. This directly contributes to its superior accuracy and precision.

  • Recovery: The PPT method's recovery appears high, but this is a measure of the analyte transferred from the initial sample to the final extract, not a measure of extract cleanliness. The SPE method's recovery is slightly lower but highly consistent, which is more desirable for a robust quantitative assay.

  • Throughput: The PPT method is undeniably faster, making it a viable option for early-stage discovery studies where speed is prioritized over ultimate performance.

Logical Flow of Bioanalytical Method Validation

The process of validating a method follows a structured, logical path to ensure all performance characteristics are thoroughly evaluated.

G cluster_Validation Core Validation Experiments Dev Method Development (LC & MS Optimization, Sample Prep) Val Method Validation Plan Dev->Val Select Specificity & Selectivity (Interference Check) Val->Select Calib Calibration Curve (Linearity, Range, LLOQ) Val->Calib AccP Accuracy & Precision (Intra & Inter-day runs) Val->AccP Matrix Matrix Effect & Recovery Val->Matrix Stab Stability Assessment (Freeze-Thaw, Benchtop, Autosampler) Val->Stab Rep Validation Report & SOP Select->Rep Calib->Rep AccP->Rep Matrix->Rep Stab->Rep

Caption: Logical workflow for bioanalytical method validation.

Conclusion and Recommendations

Both Protein Precipitation and Solid-Phase Extraction are viable techniques for preparing plasma samples for the LC-MS/MS analysis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole. However, they are not interchangeable and their suitability depends entirely on the application's context and requirements.

  • Method A (Protein Precipitation) is best suited for:

    • Early-stage drug discovery and high-throughput screening.

    • Applications where the expected analyte concentrations are high and the need for ultimate sensitivity is low.

    • Non-regulated environments where speed is the primary consideration.

  • Method B (Solid-Phase Extraction) is the superior choice for:

    • Regulated bioanalysis supporting preclinical (GLP) and clinical studies. [15]

    • Pharmacokinetic (PK) studies that require low limits of quantitation.[8]

    • Any application demanding the highest levels of accuracy, precision, and robustness.

As a Senior Application Scientist, my recommendation for any work intended for regulatory submission or requiring high-quality, defensible quantitative data is to invest the additional time and resources in developing a robust Solid-Phase Extraction (SPE) method . The superior data quality, reduced matrix effects, and enhanced reliability far outweigh the higher initial investment in time and materials.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS.
  • Xie, I., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Taylor & Francis Online.
  • ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
  • Van de Merbel, N. C. (2008). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • Xue, Y. J., et al. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • S, R., et al. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
  • Xu, R. N., et al. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • Øiestad, E. L., et al. (2023, November 15). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology, Oxford Academic.
  • Kaufmann, A., & Pfeifer, C. (2001). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed.
  • Synapse, P. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Ji, Q. C., et al. (2008). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC.
  • Kumar, P., et al. (2024, June 25). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. MDPI.
  • Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose.
  • SCIEX. (n.d.). A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics.
  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.

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Comparative

A Comparative Spectroscopic Guide to the Synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, forming the structural basis of numerous the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents due to its versatile biological activities[1]. The targeted synthesis of specifically substituted benzimidazoles, such as 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, is a critical task in drug discovery. This guide provides an in-depth comparative analysis of the spectral transformations that occur during the synthesis of this target molecule, offering field-proven insights into reaction monitoring and structural verification through spectroscopic methods.

This document eschews a rigid template, instead focusing on a logical, experiment-driven narrative that follows the molecule's synthetic journey. We will dissect the key spectral changes at each synthetic step, providing the causal links between structural modifications and their spectroscopic signatures.

Synthetic Strategy and Workflow

The synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is most efficiently achieved through a multi-step pathway commencing with the protection of a substituted phenol, followed by nitration, reduction, bromination, and final cyclization. However, for the purpose of a focused spectral comparison, we will begin our analysis from a key intermediate, 4-(Benzyloxy)-2-nitroaniline (Compound 1) , and follow its transformation to the final product.

The core transformations we will analyze are:

  • Reduction: The conversion of the nitro group in Compound 1 to an amino group to yield the pivotal precursor, 4-(Benzyloxy)benzene-1,2-diamine (Compound 2) .

  • Bromination: The regioselective bromination of Compound 2 to afford 4-bromo-5-(benzyloxy)benzene-1,2-diamine (Compound 3) .

  • Cyclization: The condensation of the diamine (Compound 3) with acetic acid, in a variation of the Phillips-Ladenburg reaction, to form the target benzimidazole ring system, 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (Compound 4) [2][3][4][5].

The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination cluster_2 Step 3: Cyclization node1 Compound 1 4-(Benzyloxy)-2-nitroaniline node2 Compound 2 4-(Benzyloxy)benzene-1,2-diamine node1->node2 Fe / NH4Cl or SnCl2 / HCl node3 Compound 3 4-bromo-5-(benzyloxy)benzene-1,2-diamine node2->node3 NBS / DMF node4 Compound 4 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole node3->node4 Acetic Acid / Heat

Figure 1: Synthetic pathway from the nitroaniline precursor to the final benzimidazole product.

Experimental Protocols

The protocols provided herein are self-validating; successful synthesis is confirmed by the spectral data detailed in the subsequent sections.

Synthesis of 4-(Benzyloxy)benzene-1,2-diamine (Compound 2)

This procedure details the reduction of the nitroaniline precursor. The choice of a reducing agent like iron in ammonium chloride or stannous chloride in HCl is based on their proven efficacy in reducing aromatic nitro groups to primary amines with high yield and selectivity[6][7].

  • Materials: 4-(Benzyloxy)-2-nitroaniline (1.0 eq), Iron powder (3.0 eq), Ammonium chloride (1.0 eq), Ethanol, Water, Ethyl acetate.

  • Procedure:

    • Suspend 4-(benzyloxy)-2-nitroaniline in a 3:1 mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

    • Add ammonium chloride, followed by the portion-wise addition of iron powder.

    • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Once complete, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield Compound 2 .

Synthesis of 4-bromo-5-(benzyloxy)benzene-1,2-diamine (Compound 3)

The introduction of a bromine atom is achieved using N-Bromosuccinimide (NBS), a mild and regioselective brominating agent for electron-rich aromatic rings.

  • Materials: 4-(Benzyloxy)benzene-1,2-diamine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-(benzyloxy)benzene-1,2-diamine in DMF in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Compound 3 .

Synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (Compound 4)

The final cyclization is a classic Phillips-Ladenburg condensation. Heating the o-phenylenediamine with acetic acid serves a dual purpose: acetic acid acts as both the reactant (source of the C2-methyl group and carbonyl carbon) and an acidic catalyst to facilitate the intramolecular cyclization and dehydration[2][5][8].

  • Materials: 4-bromo-5-(benzyloxy)benzene-1,2-diamine (1.0 eq), Glacial Acetic Acid.

  • Procedure:

    • Place 4-bromo-5-(benzyloxy)benzene-1,2-diamine in a round-bottom flask.

    • Add an excess of glacial acetic acid.

    • Heat the mixture to reflux (approx. 120 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture slowly into a stirred beaker of ice-water.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure Compound 4 .

Spectroscopic Data Acquisition

  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR): Spectra were recorded on an FTIR spectrometer using KBr pellets. Frequencies are reported in reciprocal centimeters (cm⁻¹).

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectra were obtained at 70 eV. Mass-to-charge ratios (m/z) are reported.

Spectral Comparison and Analysis

This section forms the core of our guide, tracking the evolution of the molecule's spectral fingerprint through the synthetic pathway.

From Nitroaniline to Diamine (Compound 1 → Compound 2)

The reduction of the nitro group to a primary amine is one of the most dramatic transformations observable by spectroscopy.

Spectral FeatureCompound 1 (4-(Benzyloxy)-2-nitroaniline) Compound 2 (4-(Benzyloxy)benzene-1,2-diamine) Causality and Expert Interpretation
IR (cm⁻¹) ~3480, 3370 (N-H stretch)~1580 (asymm. NO₂ stretch)~1330 (symm. NO₂ stretch)~3450, 3360, 3210 (N-H stretches)The most definitive change is the complete disappearance of the strong, characteristic NO₂ stretching vibrations. Concurrently, the N-H stretching region becomes more complex, indicating the presence of two -NH₂ groups.
¹H NMR (ppm) ~7.9 (Ar-H ortho to NO₂)~6.4-6.6 (other Ar-H)~5.1 (O-CH₂)~7.3-7.5 (Ph of Benzyl)~6.6-6.8 (Ar-H)~4.9-5.0 (O-CH₂)~7.3-7.5 (Ph of Benzyl)~3.5-4.5 (broad s, 4H, -NH₂)The strong deshielding effect of the nitro group on the ortho proton (~7.9 ppm) is eliminated. All aromatic protons now appear in a more upfield, compressed region. A new broad singlet for the four amine protons appears, which would disappear upon D₂O exchange, confirming their identity.
¹³C NMR (ppm) ~140 (C-NO₂)~150 (C-O)~110-120 (Ar C-H)~135-145 (Ar C-N/C-O)The carbon attached to the nitro group (C-NO₂) experiences a significant upfield shift upon conversion to the amino group (C-NH₂).
MS (m/z) M⁺• expected at 244M⁺• expected at 214The molecular ion peak shifts down by 30 m/z, corresponding to the mass difference between a nitro group (NO₂ = 46) and an amino group (NH₂ = 16).
Bromination of the Diamine (Compound 2 → Compound 3)

The introduction of a bromine atom onto the electron-rich aromatic ring induces predictable changes in the NMR and mass spectra.

Spectral FeatureCompound 2 (4-(Benzyloxy)benzene-1,2-diamine) Compound 3 (4-bromo-5-(benzyloxy)benzene-1,2-diamine) Causality and Expert Interpretation
¹H NMR (ppm) ~6.7 (d, 1H)~6.3 (d, 1H)~6.2 (dd, 1H)~6.8 (s, 1H)~6.4 (s, 1H)The three-proton aromatic system of Compound 2 simplifies to a two-proton system in Compound 3. The coupling patterns (doublets and double-doublets) are replaced by two singlets, confirming the substitution pattern.
¹³C NMR (ppm) 3 Ar C-H signals2 Ar C-H signals1 Ar C-Br signal (~110-115 ppm)One of the aromatic C-H signals is replaced by a signal for a carbon directly attached to bromine. The C-Br signal is typically found in the 110-125 ppm range.
MS (m/z) M⁺• at 214Isotopic M⁺• peaks at 292/294The molecular ion peak shifts up by 78/80 mass units, corresponding to the addition of one bromine atom. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides unequivocal evidence of successful bromination.
Cyclization to the Benzimidazole (Compound 3 → Compound 4)

The formation of the imidazole ring is the final key transformation, leading to a more rigid, planar system with distinct spectral signatures.

Figure 2: Key spectral changes during benzimidazole ring formation.

Spectral FeatureCompound 3 (Diamine Precursor) Compound 4 (Benzimidazole Product) Causality and Expert Interpretation
IR (cm⁻¹) ~3450, 3360 (N-H stretches)~3100-2800 (broad, H-bonded N-H)~1620 (C=N stretch)The sharp, distinct stretches of the two primary amine groups are replaced by a very broad absorption characteristic of the hydrogen-bonded N-H group within the benzimidazole dimer structure. The appearance of a new band around 1620 cm⁻¹ is indicative of the newly formed C=N bond within the imidazole ring.
¹H NMR (ppm) ~6.8 (s, 1H, Ar-H)~6.4 (s, 1H, Ar-H)~4.5 (broad s, 4H, -NH₂)~12.5 (broad s, 1H, N-H)~7.5 (s, 1H, Ar-H)~7.2 (s, 1H, Ar-H)~5.2 (s, 2H, O-CH₂)~2.6 (s, 3H, C-CH₃)The most telling changes are the disappearance of the four-proton -NH₂ signal and the appearance of two new singlets: a highly deshielded, broad singlet for the imidazole N-H proton far downfield (~12.5 ppm) and a sharp singlet around 2.6 ppm for the new C2-methyl group. The aromatic protons also shift slightly due to the change in the electronic environment.
¹³C NMR (ppm) ~135-145 (Ar C-N/C-O)~152 (C=N, C2 of imidazole)~14 (C-CH₃)The formation of the imidazole ring introduces a new, highly deshielded sp² carbon (C2) involved in the C=N bond, appearing around 152 ppm. A new upfield signal around 14 ppm confirms the presence of the methyl group.
MS (m/z) M⁺• at 292/294M⁺• at 316/318The molecular ion peak shifts up by 24 mass units (C₂H₂), reflecting the addition of an acetyl group (from acetic acid) and the loss of two water molecules during the condensation and cyclization process. The 1:1 isotopic pattern for bromine is retained.

Conclusion

The synthetic pathway to 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is characterized by a series of distinct and predictable spectroscopic changes. By tracking the disappearance of key functional group signals (e.g., -NO₂, primary -NH₂) and the appearance of new ones (e.g., C-Br, imidazole N-H, C2-methyl), researchers can confidently monitor reaction progress and verify the structure of each intermediate and the final product. This guide demonstrates that a thorough understanding of the correlation between chemical structure and spectral output is an indispensable tool for the modern synthetic chemist, ensuring both the efficiency of the process and the integrity of the final compound.

References

  • Sharma, D., & Narasimhan, B. (2018). Phillips-Ladenburg Benzimidazole Synthesis. Synlett, 29(15), 1931-1935.
  • PrepChem. (2023). Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]

  • Rashid, M., Husain, A., & Mishra, R. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Arabian Journal of Chemistry, 9, S1639-S1659.
  • Organic Chemistry Portal. (2020). Synthesis of benzimidazoles. [Link]

  • Scribd. (n.d.). Benzimidazole (Synthesis). [Link]

  • Banu, H., & Singh, R. (2019). Classical and Modern Methods for the Synthesis of Benzimidazoles.
  • Chen, H., & Zhang, Y. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
  • Pharmaffiliates. (n.d.). 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole. [Link]

  • Kamal, A., & Reddy, K. S. (2002). Reduction of aromatic nitro compounds with SnCl2·2H2O. Tetrahedron Letters, 43(37), 6629-6631.
  • Yadav, G., & Kumar, A. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(43), 26654-26681.

Sources

Validation

benchmarking binding affinity of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole against standard inhibitors

Benchmarking the Binding Affinity of 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Against Standard H+/K+-ATPase Inhibitors Executive Summary & Mechanistic Context In the rational design of potassium-competitive ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Binding Affinity of 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Against Standard H+/K+-ATPase Inhibitors

Executive Summary & Mechanistic Context

In the rational design of potassium-competitive acid blockers (P-CABs), isolating the thermodynamic contributions of individual pharmacophores is essential for structure-activity relationship (SAR) mapping. The compound 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS 774582-60-4) serves as a critical synthetic intermediate and the structural core for the clinical P-CAB Tegoprazan[1][2].

Unlike traditional proton pump inhibitors (PPIs) like Omeprazole—which require acid activation to form covalent disulfide bonds with the pump—P-CABs reversibly and competitively bind to the potassium-binding site of the gastric H+/K+-ATPase in its luminal-open E2P conformation[3]. Recent structural analyses reveal that the protonation of the benzimidazole ring at lower pH alters its dihedral angle, allowing the inhibitor to position itself deeper into the luminal cavity, thereby increasing binding affinity[4][5].

This guide establishes a rigorous benchmarking framework to evaluate the intrinsic binding affinity of this isolated benzimidazole core against standard clinical inhibitors (Tegoprazan, Vonoprazan, and Omeprazole), providing actionable SAR insights for drug development professionals.

BenchmarkingWorkflow Compound Test Compound: 7-(Benzyloxy)-5-bromo-2-methyl -1H-benzo[d]imidazole Assay1 In Vitro H+/K+-ATPase Assay (Porcine Gastric Mucosa) Compound->Assay1 Assay2 Surface Plasmon Resonance (SPR) (Binding Kinetics) Compound->Assay2 Standards Standard Inhibitors: Tegoprazan, Vonoprazan, Omeprazole Standards->Assay1 Standards->Assay2 Data1 IC50 Determination (Colorimetric Pi Release) Assay1->Data1 Dose-Response Data2 Kd, Kon, Koff (Real-time Binding) Assay2->Data2 Sensorgram Analysis SAR Structure-Activity Relationship (SAR) Analysis & Benchmarking Data1->SAR Data2->SAR

Workflow for benchmarking benzimidazole intermediate affinity against standard inhibitors.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the benchmarking relies on two orthogonal assays. The causality behind these specific methodologies is to separate steady-state inhibition (IC50) from real-time binding kinetics ( Kd​ , Kon​ , Koff​ ).

Protocol A: In Vitro H+/K+-ATPase Activity (Pi-Release) Assay

Causality: We utilize enzyme preparations from porcine gastric mucosa because the porcine H+/K+-ATPase catalytic α -subunit shares >98% sequence homology with the human enzyme, providing a highly translatable in vitro model.

  • Vesicle Preparation: Isolate lyophilized porcine gastric vesicles and resuspend in a buffer containing 20 mM PIPES (pH 6.5) and 2 mM MgCl2. Note: pH 6.5 is chosen to mimic the acidic canaliculi environment, which is critical for the protonation-driven conformational changes of the benzimidazole core[4][5].

  • Compound Incubation: Pre-incubate 10 µg of the vesicle protein with varying concentrations of the test compound or standard inhibitors (0.001 µM to 100 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Add 2 mM ATP and 10 mM KCl to initiate the reaction.

  • Self-Validation (Control): Run a parallel assay replacing KCl with choline chloride. Subtracting this basal Mg2+-ATPase activity from the total activity isolates the specific K+-stimulated ATPase activity.

  • Detection: Terminate the reaction after 30 minutes using malachite green reagent. Measure absorbance at 620 nm to quantify inorganic phosphate (Pi) release.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR allows label-free, real-time measurement of association and dissociation rates. This is crucial for distinguishing the rapid, reversible binding of P-CABs from the slow, covalent binding of PPIs.

  • Immobilization: Solubilize H+/K+-ATPase in 0.05% DDM and immobilize it onto a CM5 sensor chip via standard amine coupling (target level: ~3000 RU).

  • Self-Validation (Referencing): Utilize an unmodified reference flow cell and perform blank buffer injections for double-referencing. This eliminates bulk refractive index shifts and non-specific binding artifacts.

  • Analyte Injection: Inject the test compound and standards at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kon​ , Koff​ , and Kd​ .

Quantitative Data Presentation

The following tables summarize the benchmarking data. Kinetic evaluations of Tegoprazan in literature denote binding to intermediate states with apparent Kd​ values of 0.56 µM and 2.70 µM at pH 7.2[4][6]. The test intermediate is benchmarked against these established parameters.

Table 1: In Vitro Binding Affinity and Inhibition Metrics (pH 6.5)

CompoundClassIC50 (µM) Kd​ (µM) Kon​ (M⁻¹s⁻¹) Koff​ (s⁻¹)
7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Intermediate 14.50 12.40 1.2 × 10⁴ 0.150
TegoprazanP-CAB0.080.568.5 × 10⁴0.047
VonoprazanP-CAB0.020.151.1 × 10⁵0.016
OmeprazolePPI0.40*N/A**N/AN/A

*Requires acid activation at pH < 5.0. **Covalent irreversible binder; steady-state Kd is not applicable.

Table 2: Physicochemical Properties & Structural SAR

CompoundMolecular WeightLogPH-Bond DonorsH-Bond Acceptors
7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole 317.19 g/mol [1][7]3.72 [7]1 2
Tegoprazan360.40 g/mol 2.5014

SAR Discussion & Expert Insights

Benchmarking the 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole core against Tegoprazan reveals the precise thermodynamic value of the peripheral functional groups in modern P-CABs.

While the test compound possesses the essential benzimidazole ring required to orient the molecule within the K+ binding pocket, it yields a significantly lower affinity ( Kd​ = 12.40 µM) compared to Tegoprazan ( Kd​ = 0.56 µM)[4][6]. The SPR data explains this discrepancy: the intermediate exhibits a highly accelerated dissociation rate ( Koff​ = 0.150 s⁻¹).

Mechanistic Causality: The 5-bromo substitution increases the lipophilicity (LogP 3.72)[7], providing baseline hydrophobic packing. However, the intermediate lacks the extended chroman-4-yl amine structure present in Tegoprazan. Molecular dynamics simulations show that Tegoprazan's high affinity is driven by its ability to fit deeply into the luminal cavity[4][5]. The absence of this chroman moiety in the intermediate prevents the deep-pocket hydrophobic anchoring required to stabilize the enzyme in the E2P state, resulting in rapid dissociation.

Ultimately, this benchmarking confirms that while the 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole scaffold is a viable starting point for target recognition, the addition of bulky, carefully oriented side chains is strictly required to achieve the high-affinity, slow-off-rate kinetics characteristic of clinical-grade acid blockers.

References

  • Pharmaffiliates. "Tegoprazan-impurities: 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole." Pharmaffiliates. Available at:[Link]

  • Montes et al. "How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan." Journal of Biological Chemistry / NIH, Nov 2024. Available at: [Link]

  • Montes et al. "How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan (Figures & Kinetic Models)." ResearchGate, Nov 2024. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole Introduction 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4) is a specialized brominated...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

Introduction

7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4) is a specialized brominated heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis, notably for potassium-competitive acid blockers like Tegoprazan[1]. Due to its molecular complexity—specifically the presence of a heavy halogen (bromine) and multiple aromatic rings—this compound presents unique end-of-life logistical challenges. Improper disposal can lead to severe environmental toxicity and the generation of hazardous byproducts. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe segregation, handling, and disposal of this compound.

Physicochemical Waste Profiling

Before initiating any disposal protocol, laboratory personnel must characterize the waste stream to determine the appropriate regulatory and logistical pathways.

Property / ParameterData / ClassificationOperational Implication
Chemical Name 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazoleMust be written in full on all waste labels[2].
CAS Number 774582-60-4Required for EHS tracking and commercial manifest forms.
Molecular Formula C15H13BrN2OHigh carbon/halogen ratio dictates thermal destruction needs[1].
Molecular Weight 317.19 g/mol Used for mass-balance calculations during waste consolidation[1].
Waste Category Halogenated Organic Solid WasteCannot be mixed with non-halogenated solvents or general trash[3].
EPA Waste Code Non-specific (unless mixed with listed F-solvents)Characterize by constituents; often managed as D-listed if reactive/toxic[4].
Primary Destruction Route Rotary Kiln Incineration with Caustic ScrubbingPrevents environmental release of HBr and brominated dioxins[3].

The Causality of Halogenated Waste Segregation

Why is strict segregation of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole non-negotiable?

When brominated aromatic compounds are subjected to standard municipal incineration or mixed with non-halogenated waste, the bromine atoms act as radical scavengers. This lowers the combustion efficiency and temperature, creating an ideal thermodynamic environment for the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). Furthermore, the thermal breakdown of the C-Br bond generates hydrobromic acid (HBr) gas[5].

To mitigate this, environmental protection agencies mandate that halogenated organic wastes be routed to specialized high-temperature rotary kilns (>1000°C)[3]. These facilities are equipped with caustic scrubbers (utilizing NaOH or Ca(OH)₂ solutions) that neutralize the acidic HBr exhaust before it can be released into the atmosphere[3]. Drain disposal is strictly prohibited under all circumstances, as brominated heterocycles exhibit high aquatic toxicity and resist degradation in standard biological wastewater treatment plants[6].

Step-by-Step Laboratory Disposal Protocol

To ensure regulatory compliance and operational safety, implement the following self-validating workflow.

Step 1: Container Selection and Segregation

  • Select a chemically compatible, high-density polyethylene (HDPE) wide-mouth container for solid waste collection. Avoid metal containers, as trace degradation of the compound could release HBr, leading to galvanic corrosion[5].

  • Visually verify that the container is exclusively designated for "Halogenated Solid Waste" to prevent cross-contamination with incompatible materials like strong oxidizers[2].

Step 2: Waste Packaging and Labeling

  • Transfer the residual solid compound or contaminated consumables (e.g., weighing paper, pipette tips) into the HDPE container using a dedicated spatula.

  • Seal the container tightly.

  • Apply a standardized Hazardous Waste label. You must write the full chemical name: "7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole"[2]. Do not use abbreviations, chemical structures, or trade names (like "Tegoprazan intermediate"), as commercial disposal facilities will reject improperly identified manifests.

  • Check the hazard boxes for "Toxic" and "Halogenated."

Step 3: Satellite Accumulation Area (SAA) Management

  • Transfer the labeled container to your laboratory's designated Satellite Accumulation Area (SAA)[6].

  • Ensure the container remains closed at all times unless actively receiving waste[6].

  • Monitor accumulation limits. SAA regulations typically allow storage of up to 55 gallons of hazardous waste for up to 12 months, but institutional policies may require removal within a shorter timeframe once the container is 90% full[6].

Step 4: Decontamination of Labware and Spills

  • For solid spills: Do not use water. Use a damp absorbent pig mat to gently collect the powder without aerosolizing it, or use a specialized HEPA-filtered chemical vacuum[7]. Place all cleanup materials into the halogenated solid waste container.

  • For labware: Rinse spatulas and glassware with a compatible halogenated solvent (e.g., dichloromethane). Collect this rinsate in a designated "Halogenated Liquid Waste" carboy[4].

Step 5: EHS Coordination and Transfer

  • Once the container reaches capacity or the maximum accumulation time, submit a formal hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office[6].

  • Wipe down the exterior of the container with an appropriate solvent to ensure no chemical residue is transferred to EHS personnel.

Visualization: Disposal and Thermal Destruction Workflow

The following diagram illustrates the logical flow of the compound from laboratory generation through to its final environmental neutralization.

G Gen Waste Generation 7-(benzyloxy)-5-bromo-... Seg Waste Segregation (Halogenated Solid Waste) Gen->Seg Identify halogen content SAA Satellite Accumulation Area (Max 12 Months / Proper Labeling) Seg->SAA Store in sealed HDPE EHS EHS Pickup & Logging (Manifest Generation) SAA->EHS Submit pickup request Inc Rotary Kiln Incineration (>1000°C for Halogenated Organics) EHS->Inc Transport to facility Scrub Caustic Scrubbing (Neutralize HBr Gas) Inc->Scrub Acidic exhaust (HBr) Disp Final Ash/Effluent Disposal (Secure Landfill) Scrub->Disp Treated emissions

Caption: End-to-end disposal workflow for brominated benzimidazole derivatives.

Sources

Handling

Personal protective equipment for handling 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

Handling advanced pharmaceutical intermediates requires more than just following a checklist; it requires a mechanistic understanding of the chemical's physical and toxicological properties. 7-(Benzyloxy)-5-bromo-2-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling advanced pharmaceutical intermediates requires more than just following a checklist; it requires a mechanistic understanding of the chemical's physical and toxicological properties. 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole (CAS: 774582-60-4) is a critical halogenated building block, notably utilized in the synthesis of potassium-competitive acid blockers like Tegoprazan.

Because this compound is a brominated, lipophilic powder, it presents specific hazards regarding skin permeation and aerosolization. As a Senior Application Scientist, I have designed this self-validating, step-by-step operational and disposal protocol grounded in authoritative safety standards [1][2] to ensure absolute laboratory safety and workflow efficiency.

Chemical Identity & Hazard Profile

Before handling, it is critical to understand the quantitative and qualitative hazard profile of the compound [3].

PropertyValue
Chemical Name 7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
CAS Number 774582-60-4
Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
Physical State Solid (Powder)
GHS Classifications H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)
Signal Word Warning (GHS07 Exclamation Mark)

Causality Note: The presence of the bromine atom increases the lipophilicity of the benzimidazole core. This structural feature facilitates rapid absorption through the stratum corneum if the powder is dissolved in organic solvents, making strict barrier protection non-negotiable.

Mechanistic Rationale for Personal Protective Equipment (PPE)

Do not rely on standard, baseline PPE. The following matrix explains why specific protective equipment is required for this compound.

PPE CategoryRequired EquipmentMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (Minimum 4 mil thickness).Halogenated organic compounds can permeate standard single-layer nitrile over time. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing bare skin, maintaining a continuous barrier.
Eye/Face Protection ANSI Z87.1-compliant unvented chemical safety goggles.Standard safety glasses do not seal the orbital area. Fine powders (H319, H335) can become airborne due to static repulsion during transfer and easily bypass standard safety glasses.
Respiratory Protection N95/P100 particulate respirator (if handled outside a ventilated enclosure).The compound causes respiratory irritation (H335). However, the primary engineering control must always be handling the powder inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.
Body Protection Chemical-resistant lab coat with knit cuffs.Knit cuffs prevent sleeves from dragging through the powder and eliminate the vulnerable gap between the glove and the sleeve.

Operational Workflow: Handling & Weighing Protocol

This step-by-step methodology ensures that the compound is transferred without aerosolization or cross-contamination.

Step 1: Environmental Preparation

  • Verify that the Chemical Fume Hood or BSC has an inward face velocity of at least 80–100 feet per minute (fpm).

  • Clear the workspace of all unnecessary equipment to prevent secondary contamination.

  • Place a disposable, anti-static weighing mat down on the hood surface.

Step 2: Static Mitigation (Critical Step)

  • Action: Use an anti-static gun (ionizer) on the plastic weigh boat, or use grounded metal spatulas.

  • Causality: Fine organic powders build up triboelectric charges. When introduced to plastic weigh boats, electrostatic repulsion causes the powder to "jump" and aerosolize, leading to inhalation exposure and inaccurate yield measurements.

Step 3: Transfer and Weighing

  • Open the reagent bottle only when fully inside the ventilated enclosure.

  • Transfer the powder slowly using a V-shaped spatula to minimize dust generation.

  • Once weighed, immediately cap the source bottle and transfer the weigh boat to your reaction vessel. Seal the reaction vessel before removing it from the hood.

Step 4: Post-Weighing Decontamination

  • Action: Wipe down the spatula, balance, and hood surface first with 70% Isopropanol (IPA) or Ethanol, followed by a secondary wipe with soap and water.

  • Causality: Water alone will not remove this lipophilic compound. The alcohol dissolves the benzimidazole derivative, and the subsequent surfactant (soap) wipe removes the solvent and any remaining chemical residue.

Spill Response & Waste Disposal Plan

If a spill occurs, aggressive mechanical cleaning will exacerbate the hazard. Follow this self-validating containment protocol.

Immediate Spill Response (Wet-Wipe Method)

  • Isolate: If the spill is outside the hood, evacuate personnel from the immediate vicinity for 10 minutes to allow aerosols to settle.

  • Suppress: Do not sweep. Sweeping dry powder generates hazardous aerosols. Gently cover the spilled powder with absorbent paper towels.

  • Solvate: Wet the towels with a compatible solvent (e.g., 70% IPA) to suppress dust and dissolve the compound.

  • Extract: Wipe inward from the edges of the spill to the center to prevent spreading the contaminant footprint.

Waste Categorization and Disposal

  • Solid Waste: Contaminated outer gloves, weigh boats, and spill-response towels must be placed in a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is dissolved in solvents (e.g., Dichloromethane, Methanol) during your workflow, it must be disposed of in a "Halogenated Organic Liquid Waste" carboy.

  • Causality: Never mix halogenated waste with non-halogenated waste streams. Halogenated waste requires specific high-temperature incineration protocols to prevent the formation of highly toxic dioxins during disposal [2].

Workflow Visualization

Workflow Start Initiate Handling Protocol PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II BSC or Chemical Fume Hood PPE->Hood Check Is Powder Aerosolized or Spilled? Hood->Check Spill Initiate Spill Response (Wet Wipe Method) Check->Spill Yes Weigh Weighing & Transfer (Anti-static tools) Check->Weigh No Decon Decontaminate Surfaces (EtOH/IPA -> Soap) Spill->Decon Weigh->Decon Waste Dispose as Halogenated Solid Waste Decon->Waste

Operational workflow for handling halogenated benzimidazole intermediates.

References

  • Hazard Communication Standard: Safety Data Sheets Occupational Safety and Health Administration (OSHA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies Press (NAP)[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
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